(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
Description
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Properties
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOXKWPAFWOANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599428 | |
| Record name | (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039416-36-8 | |
| Record name | (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. This document details two primary synthetic pathways, including step-by-step experimental protocols, quantitative data, and visual representations of the synthetic workflows.
Introduction
Imidazo[1,2-a]pyridines are a class of bicyclic heteroaromatic compounds that are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. The 6-chloro substituted analog, specifically with a methanol group at the 2-position, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines two viable synthetic routes starting from commercially available precursors.
Synthetic Pathways
Two principal routes for the synthesis of this compound have been identified and are detailed below.
Route A: From 2-Amino-5-chloropyridine
This two-step pathway commences with the cyclocondensation of 2-amino-5-chloropyridine with 1,3-dichloroacetone to form the key intermediate, 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine, followed by hydrolysis to the desired product.
Logical Workflow for Route A
Caption: Synthetic workflow for Route A.
Route B: From 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
This approach involves the direct reduction of the commercially available 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid to the target alcohol.
Logical Workflow for Route B
Caption: Synthetic workflow for Route B.
Experimental Protocols
Route A: Detailed Protocol
Step 1: Synthesis of 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine
This procedure is adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives.[1][2]
-
Reaction Setup: To a solution of 2-amino-5-chloropyridine (1 equivalent) in a suitable solvent such as acetonitrile, add 1,3-dichloroacetone (approximately 1.01 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature for 12 hours.
-
Work-up and Isolation: The resulting precipitate is isolated by vacuum filtration and washed with acetonitrile. The solid is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃). The aqueous phase is extracted with ethyl acetate to remove impurities. The aqueous layer is then cooled, and the product precipitates. The solid is collected by vacuum filtration to yield 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine.
Step 2: Hydrolysis of 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine
This is a general procedure for the hydrolysis of a primary alkyl chloride.
-
Reaction Setup: Dissolve 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine (1 equivalent) in a mixture of a water-miscible solvent like acetone or THF and water.
-
Reaction Conditions: Add a weak base, such as sodium bicarbonate or calcium carbonate (1.5-2 equivalents), to the solution. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, remove the organic solvent under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Route B: Detailed Protocol
Reduction of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
This is a general procedure for the reduction of a carboxylic acid to a primary alcohol.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition of Starting Material: Slowly add a solution of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the described synthetic routes.
Table 1: Reagents and Conditions for Route A, Step 1
| Reagent | Molar Ratio | Solvent | Temperature | Reaction Time |
| 2-Amino-5-chloropyridine | 1 | Acetonitrile | Room Temp. | 12 h |
| 1,3-Dichloroacetone | ~1.01 |
Table 2: General Conditions for Route A, Step 2 (Hydrolysis)
| Reagent | Molar Ratio | Solvent | Temperature |
| 2-(Chloromethyl)-6-chloroimidazo[1,2-a]pyridine | 1 | Acetone/Water or THF/Water | Reflux |
| Weak Base (e.g., NaHCO₃) | 1.5 - 2 |
Table 3: General Conditions for Route B (Reduction)
| Reagent | Molar Ratio | Solvent | Temperature |
| 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | 1 | Anhydrous THF | Reflux |
| Lithium Aluminum Hydride (LiAlH₄) | 2 - 3 |
Conclusion
This guide has detailed two effective synthetic protocols for the preparation of this compound. Route A provides a pathway from a readily available pyridine derivative, while Route B offers a more direct conversion from a commercially available carboxylic acid. The choice of route will depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development project. The provided experimental details and workflows serve as a valuable resource for chemists in the pharmaceutical and life sciences sectors.
References
Technical Guide: Physicochemical Properties of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide range of pharmacological activities, including antifungal and anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical properties, a plausible experimental protocol for its synthesis, and insights into its potential mechanism of action in cancer cells.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity. The available data, both experimental and predicted, are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O | N/A |
| Molecular Weight | 182.61 g/mol | N/A |
| CAS Number | 1039416-36-8 | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | 126-128 °C | [1] |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 13.33 ± 0.10 | [1] |
| XlogP (Predicted) | 1.5 | N/A |
| Solubility | No experimental data available. Generally, imidazo[1,2-a]pyridine derivatives exhibit low aqueous solubility.[2] | N/A |
Experimental Protocols
Synthesis of the Imidazo[1,2-a]pyridine Core
The synthesis of the 6-chloroimidazo[1,2-a]pyridine scaffold typically proceeds via the condensation of 2-amino-5-chloropyridine with a suitable three-carbon electrophile. A common method involves the reaction with an α-haloketone or a related species.
Workflow for the Synthesis of the Imidazo[1,2-a]pyridine Core:
Reduction to this compound
The resulting ester, ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate, can then be reduced to the corresponding primary alcohol.
Workflow for the Reduction Step:
Potential Biological Activity and Signaling Pathway
While the specific biological activities of this compound have not been extensively reported, several studies on related imidazo[1,2-a]pyridine derivatives suggest potential anticancer properties. The proposed mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) through the intrinsic pathway. This pathway is characterized by the involvement of mitochondria and a cascade of caspase enzymes.
Proposed Apoptotic Signaling Pathway
The following diagram illustrates the potential signaling cascade initiated by an imidazo[1,2-a]pyridine derivative leading to apoptosis in cancer cells.
Conclusion
This compound is a compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While experimental data on its solubility are lacking, its synthesis is feasible through established chemical routes. The potential for this class of compounds to induce apoptosis in cancer cells via the intrinsic pathway highlights a promising avenue for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this and related imidazo[1,2-a]pyridine derivatives.
References
- 1. Physicochemical properties of imidazo-pyridine protic ionic liquids - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
An In-depth Technical Guide to (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, CAS number 1039416-36-8, is a molecule belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a variety of biologically active compounds and approved drugs. While specific research on this compound is limited, the 6-chloro-imidazo[1,2-a]pyridine core is a key pharmacophore in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action associated with this chemical scaffold, with a focus on derivatives that inform the potential applications of this compound.
Chemical and Physical Properties
Basic information for this compound is summarized in the table below. This compound is commercially available from several suppliers for research purposes.[1][2][3][4][5]
| Property | Value |
| CAS Number | 1039416-36-8 |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 126-128 °C |
| Predicted pKa | 13.33 ± 0.10 |
| Predicted Density | 1.44 ± 0.1 g/cm³ |
Data sourced from commercial supplier information.[6]
Synthesis of the 6-Chloroimidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established. A common and efficient method involves the cyclocondensation of a substituted 2-aminopyridine with an α-haloketone. For the 6-chloro substituted core, the synthesis typically starts with 2-amino-5-chloropyridine.
A general synthetic protocol is as follows:
-
Reaction of 2-amino-5-chloropyridine with an α-haloketone: 2-amino-5-chloropyridine is reacted with a suitable α-haloketone, such as 1,3-dichloroacetone, in a solvent like acetonitrile.[7]
-
Cyclization: The intermediate undergoes intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system. This step is often facilitated by heating.
-
Neutralization and Isolation: The reaction mixture is neutralized, typically with a base like sodium bicarbonate, to precipitate the product. The solid product is then isolated by filtration, washed, and dried.[7]
To obtain this compound specifically, further functionalization at the 2-position would be necessary, for example, through reduction of a corresponding ester or aldehyde.
Caption: General workflow for the synthesis of the 6-chloroimidazo[1,2-a]pyridine core.
Biological Activities of 6-Chloroimidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[8][9][10][11] The introduction of a chlorine atom at the 6-position can significantly influence the pharmacological profile of these compounds.
Antifungal Activity
Derivatives of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile have been synthesized and evaluated for their antifungal activity against Candida parapsilosis.[12] The study revealed that the nature and position of substituents on the aryl ring play a crucial role in modulating the antifungal efficacy.
| Compound | Substituent on Phenyl Ring | MIC (µM) against C. parapsilosis |
| Derivative 1 | 4-Chloro | 19.36 |
| Derivative 2 | 4-Nitro | 20.88 |
| Derivative 3 | 2,4-Dichloro | 22.21 |
| Derivative 4 | 4-Fluoro | 24.89 |
| Derivative 5 | 4-Bromo | 25.38 |
| Derivative 6 | 3-Nitro | 27.84 |
| Derivative 7 | 4-Methyl | 89.38 |
Data from a study on (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives.[12]
Anticancer Activity
A range of 6-substituted imidazo[1,2-a]pyridines have shown significant activity against colon cancer cell lines, including HT-29 and Caco-2.[13] While not all of these derivatives contain a chlorine at the 6-position, this class of compounds has demonstrated the ability to induce apoptosis.
| Cell Line | Compound Class | Observed Effect |
| HT-29 (Colon Cancer) | 6-substituted imidazo[1,2-a]pyridines | Apoptosis induction |
| Caco-2 (Colon Cancer) | 6-substituted imidazo[1,2-a]pyridines | Apoptosis induction |
Other Potential Activities
The broader class of imidazo[1,2-a]pyridines has been investigated for a multitude of other therapeutic applications, including:
-
Antitubercular
-
Anti-inflammatory
-
Antiviral
-
Anxiolytic and Sedative (as GABA-A receptor modulators)
Experimental Protocols
General Synthesis of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-phenylacrylonitrile Derivatives
This protocol is adapted from the synthesis of antifungal derivatives.[12]
-
Synthesis of the Imidazopyridine Core: The 6-chloroimidazo[1,2-a]pyridine core is first synthesized as described in Section 2.
-
Functionalization at Position 2: The core is functionalized at the 2-position with an acetonitrile group.
-
Condensation: The resulting intermediate is condensed with various aromatic aldehydes in the presence of a base (e.g., piperidine) in a suitable solvent like ethanol, followed by refluxing for several hours.
-
Isolation: The product precipitates upon cooling and is isolated by vacuum filtration, washed with a cold solvent such as methanol, and dried.
Antifungal Susceptibility Testing (Broth Microdilution)
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Preparation of Inoculum: A standardized suspension of the fungal strain (Candida parapsilosis) is prepared in a suitable broth medium (e.g., RPMI 1640).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37 °C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Potential Mechanism of Action in Cancer
Studies on 6-substituted imidazo[1,2-a]pyridines suggest that their anticancer activity is mediated through the induction of apoptosis.[13] The proposed signaling pathway involves the intrinsic apoptotic pathway.
References
- 1. scbt.com [scbt.com]
- 2. 1039416-36-8 | MFCD11840955 | this compound [aaronchem.com]
- 3. 6-Chloroimidazolo[1,2-A]Pyridin-2-Yl)Methanol | 1039416-36-8 [m.chemicalbook.com]
- 4. This compound | 1039416-36-8 [sigmaaldrich.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. 6-Chloroimidazolo[1,2-A]Pyridin-2-Yl)Methanol price,buy 6-Chloroimidazolo[1,2-A]Pyridin-2-Yl)Methanol - chemicalbook [chemicalbook.com]
- 7. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. journalajocs.com [journalajocs.com]
- 13. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Molecular Structure of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The document details its physicochemical characteristics, offers a potential synthetic route with experimental protocols, and explores the biological context of the broader imidazo[1,2-a]pyridine class of molecules, particularly their involvement in anticancer and antifungal activities.
Molecular Structure and Identification
This compound is a derivative of the imidazo[1,2-a]pyridine bicyclic heteroaromatic system. The core structure consists of a pyridine ring fused to an imidazole ring. In this specific molecule, a chlorine atom is substituted at the 6-position of the imidazo[1,2-a]pyridine ring, and a hydroxymethyl group (-CH₂OH) is attached to the 2-position.
Table 1: Molecular Identifiers
| Identifier | Value |
| Molecular Formula | C₈H₇ClN₂O[1] |
| SMILES | C1=CC2=NC(=CN2C=C1Cl)CO[2] |
| InChI | InChI=1S/C8H7ClN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2[2] |
| InChIKey | NBOXKWPAFWOANI-UHFFFAOYSA-N[2] |
| CAS Number | 1039416-36-8[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity assessment.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 182.61 g/mol | [1] |
| Monoisotopic Mass | 182.02469 Da | [2] |
| Melting Point | 126-128 °C | |
| Predicted XlogP | 1.5 | [2] |
| Appearance | White to off-white solid |
Synthesis and Experimental Protocols
Synthesis of the Imidazo[1,2-a]pyridine Core
The foundational imidazo[1,2-a]pyridine ring system can be synthesized via the condensation of a 2-aminopyridine derivative with an α-haloketone. For the synthesis of the 6-chloro substituted core, 2-amino-5-chloropyridine is a suitable starting material.
Experimental Protocol: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
This protocol is adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives.[3]
-
Reaction Setup: To a solution of 2-amino-5-chloropyridine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add 1,3-dichloroacetone (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at reflux for an extended period, typically 12-24 hours, until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: The resulting precipitate, 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Caption: Proposed synthetic workflow for this compound.
Conversion to this compound
The resulting 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine can be converted to the target alcohol. A common method involves an intermediate acetate ester followed by hydrolysis or direct reduction.
Experimental Protocol: Synthesis of this compound
-
Esterification (Optional but recommended for cleaner reaction): React 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine with a carboxylate salt, such as potassium acetate, in a polar aprotic solvent like dimethylformamide (DMF) to form the corresponding acetate ester.
-
Hydrolysis/Reduction:
-
Hydrolysis: The acetate ester can be hydrolyzed to the alcohol using a base (e.g., NaOH in methanol/water) or an acid catalyst.
-
Direct Reduction: Alternatively, the chloromethyl intermediate can be directly reduced to the alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). This reaction should be performed with caution due to the reactive nature of LiAlH₄.
-
-
Purification: The final product, this compound, is then purified using standard techniques such as column chromatography on silica gel.
Spectroscopic Data (Predicted and Representative)
While specific experimental spectra for this compound are not available in the cited literature, representative data for the imidazo[1,2-a]pyridine core and related structures can provide an expected spectral profile.
Table 3: Predicted and Representative Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine and imidazole rings (δ 7.0-8.5 ppm), a singlet for the -CH₂- group (δ ~4.5-5.0 ppm), and a broad singlet for the -OH proton. |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm) and a signal for the -CH₂OH carbon (δ ~60-65 ppm). |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3400-3200), C-H aromatic stretches (~3100-3000), C=N and C=C stretches in the aromatic region (~1650-1450), and a C-O stretch (~1050-1150). |
| Mass Spectrometry | A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including anticancer and antifungal properties.
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways.
-
PI3K/Akt/mTOR Pathway Inhibition: A significant number of imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently overactivated in various cancers, promoting cell proliferation, survival, and resistance to therapy. Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to the suppression of tumor growth.
-
Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells. The apoptotic process is often initiated through the intrinsic (mitochondrial) pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-9 and caspase-3). This leads to the cleavage of cellular proteins and ultimately cell death.
-
Cell Cycle Arrest: Imidazo[1,2-a]pyridine derivatives have been observed to cause cell cycle arrest, often at the G2/M phase. This is frequently associated with the modulation of cell cycle regulatory proteins such as p53 and p21.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Antifungal Activity
Derivatives of 6-chloroimidazo[1,2-a]pyridine have also been investigated for their antifungal properties, showing activity against pathogenic fungi such as Candida species.[4] The exact mechanism of antifungal action is still under investigation but may involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.
Conclusion
This compound is a molecule with a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and its physicochemical properties are amenable to further investigation. The broader class of imidazo[1,2-a]pyridines demonstrates significant potential as anticancer and antifungal agents, primarily through the modulation of critical cellular signaling pathways. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
A Technical Guide to the Spectroscopic Profile of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive overview of the spectroscopic data for (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a combination of predicted data and data derived from structurally analogous compounds. This approach offers a robust, scientifically-grounded reference for researchers working with this and related chemical entities. The methodologies for synthesis and the biological context of the broader class of 6-substituted imidazo[1,2-a]pyridines are also detailed.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇ClN₂O[1]
-
Molecular Weight: 182.61 g/mol [1]
-
Monoisotopic Mass: 182.02469 Da[2]
-
CAS Number: 1039416-36-8[1]
Spectroscopic Data
The following data are predicted collision cross section values for various adducts of the title compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 183.03197 |
| [M+Na]⁺ | 205.01391 |
| [M-H]⁻ | 181.01741 |
| [M+NH₄]⁺ | 200.05851 |
| [M+K]⁺ | 220.98785 |
| [M+H-H₂O]⁺ | 165.02195 |
| (Data sourced from PubChem predictions)[2] |
The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These predictions are based on the analysis of published data for similar imidazo[1,2-a]pyridine structures[3][4][5].
¹H NMR (Predicted, 400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.10 | d, J ≈ 1.5 Hz | 1H | H-5 |
| ~7.65 | s | 1H | H-3 |
| ~7.50 | d, J ≈ 9.5 Hz | 1H | H-8 |
| ~7.10 | dd, J ≈ 9.5, 2.0 Hz | 1H | H-7 |
| ~4.80 | s | 2H | -CH₂OH |
| ~3.50 (broad) | s | 1H | -OH |
¹³C NMR (Predicted, 100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-2 |
| ~143.0 | C-8a |
| ~126.0 | C-5 |
| ~122.0 | C-6 |
| ~121.0 | C-8 |
| ~118.0 | C-7 |
| ~108.0 | C-3 |
| ~59.0 | -CH₂OH |
The predicted significant IR absorption bands are based on data for the parent imidazo[1,2-a]pyridine molecule and its derivatives[6].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Broad | O-H stretch (alcohol) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic CH₂) |
| ~1640 | Strong | C=N stretch |
| ~1500, ~1450 | Medium | C=C stretch (aromatic ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~850-800 | Strong | C-H bend (out-of-plane) |
| ~750 | Strong | C-Cl stretch |
Experimental Protocols
The following is a plausible protocol for the synthesis of this compound, adapted from established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives[7][8].
-
Reaction Setup: To a solution of 5-chloro-2-aminopyridine (1.0 eq) in ethanol (10 mL/mmol), add 1,3-dichloroacetone (1.1 eq).
-
Reaction Conditions: The mixture is stirred and heated under reflux for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the intermediate, 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine[7].
-
Hydrolysis: The intermediate, 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 eq), is dissolved in a mixture of dioxane and water (e.g., 3:1 v/v).
-
Reaction Conditions: Calcium carbonate (CaCO₃, 2.0 eq) is added, and the suspension is heated to reflux for 12 hours.
-
Work-up: After cooling, the inorganic solids are removed by filtration. The filtrate is concentrated in vacuo.
-
Extraction: The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product, this compound.
Biological Activity and Signaling Pathway
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties[9][10][11][12]. Specifically, 6-substituted imidazo[1,2-a]pyridines have been shown to induce cell death in colon cancer cell lines (HT-29 and Caco-2) through the intrinsic apoptotic pathway[13]. The mechanism involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes, leading to programmed cell death.
The following diagram illustrates the proposed apoptotic signaling pathway initiated by 6-substituted imidazo[1,2-a]pyridines in cancer cells.
Caption: Apoptotic pathway induced by 6-substituted imidazo[1,2-a]pyridines.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, the 6-chloro substituted analogues have garnered significant attention for their potent anticancer and antifungal properties. This technical guide provides an in-depth overview of the biological activities of 6-chloroimidazo[1,2-a]pyridine derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of 6-chloroimidazo[1,2-a]pyridine have demonstrated significant cytotoxic effects against various cancer cell lines. A notable mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and apoptosis.[1][2]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 6-chloroimidazo[1,2-a]pyridine derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3-Benzyl-6-chloroimidazo[1,2-a]pyridine-2-yl)-9-ethyl-9H-carbazole | HCT-15 (Colon) | >10 | |
| Unspecified 6-substituted imidazo[1,2-a]pyridines | HT-29 (Colon) | Not Specified | [3] |
| Unspecified 6-substituted imidazo[1,2-a]pyridines | Caco-2 (Colon) | Not Specified | [3] |
Note: The available literature provides limited specific IC50 values for a broad range of 6-chloroimidazo[1,2-a]pyridine derivatives against various cancer cell lines. Further focused studies are required to expand this dataset.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., HT-29, Caco-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom plates
-
6-chloroimidazo[1,2-a]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the 6-chloroimidazo[1,2-a]pyridine derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[5]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan crystals are visible.[4][5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the putative points of inhibition by 6-chloroimidazo[1,2-a]pyridine derivatives. These compounds are thought to interfere with the kinase activity within this pathway, leading to the downstream suppression of cell survival and proliferation signals and the induction of apoptosis.[6][7][8][9]
Caption: PI3K/Akt/mTOR signaling pathway and inhibition points.
Antifungal Activity: Combating Opportunistic Pathogens
Certain derivatives of 6-chloroimidazo[1,2-a]pyridine have demonstrated promising activity against pathogenic fungi, particularly Candida species, which are a common cause of opportunistic infections.
Quantitative Antifungal Data
The table below presents the Minimum Inhibitory Concentration (MIC) values of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives against Candida parapsilosis. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
| Compound Substituent on Phenyl Ring | MIC (µM) | Reference |
| 4-N,N-dimethyl | 19.36 | [10] |
| 4-methoxy | 22.80 | [10] |
| 4-chloro | 23.32 | [10] |
| 4-fluoro | 24.31 | [10] |
| 2,4-dichloro | 25.32 | [10] |
| 4-bromo | 26.21 | [10] |
| 3-nitro | 27.87 | [10] |
| 4-nitro | 32.18 | [10] |
| Unsubstituted | 40.83 | [10] |
| 4-methyl | 89.38 | [10] |
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility
The broth microdilution method is a standardized technique for determining the MIC of antifungal agents.[11][12]
Materials:
-
Candida species (e.g., C. parapsilosis)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
96-well U-bottom microtiter plates
-
6-chloroimidazo[1,2-a]pyridine derivatives (dissolved in DMSO)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the Candida species on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[12]
-
Compound Dilution: Prepare serial twofold dilutions of the 6-chloroimidazo[1,2-a]pyridine derivatives in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[11][12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
Experimental Workflow: Antifungal Susceptibility Testing
The following diagram outlines the general workflow for determining the antifungal activity of the synthesized compounds.
References
- 1. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. journalajocs.com [journalajocs.com]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of medicinally important compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties. This technical guide provides an in-depth review of the core synthetic methodologies for constructing the imidazo[1,2-a]pyridine nucleus, with a focus on data-driven comparisons and detailed experimental protocols.
Core Synthetic Strategies: An Overview
The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include classical condensation reactions, multicomponent reactions, and modern transition-metal-catalyzed and microwave-assisted methodologies.
Classical Condensation Reactions
The traditional approach to imidazo[1,2-a]pyridine synthesis often involves the condensation of a 2-aminopyridine with an α-haloketone or a related species.
Ortoleva-King Reaction
The Ortoleva-King reaction provides a classic and effective one-pot method for the synthesis of 2-arylimidazo[1,2-a]pyridines from readily available 2-aminopyridines and acetophenones.[1][2] The reaction typically proceeds in two steps: the formation of a pyridinium salt intermediate, followed by base-mediated cyclization.[3]
A variety of catalysts, including iodine, iron, and nickel, can be employed to facilitate this transformation.[4][5] The choice of catalyst and reaction conditions can significantly impact the reaction yield and scope.
Experimental Protocol: One-Pot Synthesis of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine via Ortoleva-King Reaction [1][2]
-
Step 1: Pyridinium Salt Formation. In a reaction vessel, 2-aminopyridine (2.3 equivalents) and 2'-hydroxyacetophenone (1.0 equivalent) are heated to 110°C. To this molten mixture, iodine (1.2 equivalents) is added portion-wise. The reaction mixture is stirred at 110°C for 4 hours.
-
Step 2: Cyclization. After cooling, an aqueous solution of sodium hydroxide is added to the reaction mixture. The mixture is then heated to 100°C and stirred for 1 hour.
-
Work-up and Purification. The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to afford the desired 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine.
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials.
Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The GBB reaction is known for its high atom economy and the ability to generate a wide range of structurally diverse products.[6]
The reaction can be promoted by various catalysts and reaction conditions, including the use of ultrasound irradiation to enhance reaction rates and yields.
Experimental Protocol: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine [6]
-
Reaction Setup. To a sealed vial are added 2-aminopyridine (1.0 equivalent), furfural (1.0 equivalent), cyclohexyl isocyanide (1.0 equivalent), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid or phenylboronic acid) in a solvent such as water or ethanol.
-
Sonication. The reaction vial is immersed in an ultrasonic bath and irradiated at a specific frequency (e.g., 42 kHz) and temperature (e.g., 60°C) for a designated period.
-
Work-up and Purification. Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.
Modern Synthetic Methodologies
Recent advances in organic synthesis have led to the development of highly efficient and versatile methods for imidazo[1,2-a]pyridine construction, including microwave-assisted and transition-metal-catalyzed approaches.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to dramatically accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. This technique is applicable to various synthetic strategies, including the condensation of 2-aminopyridines with α-haloketones.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
Reaction Mixture. A mixture of 2-aminopyridine and 2-bromoacetophenone is prepared in a suitable solvent (or neat) in a microwave-safe reaction vessel.
-
Microwave Irradiation. The vessel is sealed and subjected to microwave irradiation at a specific power and temperature for a short duration (e.g., 60 seconds).
-
Work-up and Purification. After cooling, the reaction mixture is diluted with a suitable solvent and washed with water. The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography.
Transition-Metal-Catalyzed Synthesis
A wide range of transition metals, including copper, iron, nickel, gold, and palladium, have been successfully employed to catalyze the synthesis of imidazo[1,2-a]pyridines through various reaction pathways.[4][7][8][9] These methods often offer high efficiency, selectivity, and functional group tolerance.
Copper-Catalyzed Synthesis: Copper catalysts, such as CuBr, have been effectively used in the one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant.[9]
Iron-Catalyzed Synthesis: Iron catalysts, like FeCl3·6H2O, in combination with molecular iodine, provide an inexpensive and environmentally friendly system for the Ortoleva-King type synthesis of imidazo[1,2-a]pyridines.[4]
Gold-Catalyzed Synthesis: Gold catalysts can facilitate the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine N-oxides and alkynes under mild conditions.[8]
Quantitative Data Summary
The following tables provide a comparative summary of quantitative data for the different synthetic methods discussed.
Table 1: Ortoleva-King Reaction for Imidazo[1,2-a]pyridine Synthesis
| Catalyst/Promoter | Temperature (°C) | Time (h) | Yield (%) | Reference |
| I₂ | 110 then 100 | 4 then 1 | 40-60 | [1][2] |
| FeCl₃·6H₂O / I₂ | Not Specified | Not Specified | Moderate to Good | [4] |
| NiCl₂·6H₂O / I₂ | Not Specified | Not Specified | Moderate to Good | [5] |
Table 2: Groebke-Blackburn-Bienaymé Reaction for 3-Aminoimidazo[1,2-a]pyridine Synthesis
| Catalyst | Conditions | Time | Yield (%) | Reference |
| Phenylboronic Acid | Ultrasound, 60°C | Not Specified | 67-86 | [6] |
| p-Toluenesulfonic Acid | Ultrasound | Not Specified | 77-91 | |
| None (aqueous media) | Not Specified | Not Specified | High |
Table 3: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
| Starting Materials | Power (W) | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminopyridine, Phenacyl Bromide Derivatives | Not Specified | Not Specified | 60 s | 24-99 | |
| 2-Aminopyridine, Aldehyde, Isocyanide | Not Specified | Not Specified | Not Specified | High |
Table 4: Transition-Metal-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Catalyst | Oxidant/Co-catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuBr | Air | DMF | 80 | Not Specified | up to 90 | [9] |
| FeCl₃·6H₂O | I₂ | Chlorobenzene | Not Specified | Not Specified | Moderate to Good | [4] |
| PicAuCl₂ | TFA | CH₂Cl₂ | 40 | Overnight | Good | [10] |
| Pd(OAc)₂ | Ligand-free | Not Specified | Not Specified | Not Specified | High | [7] |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows of the key synthetic strategies discussed.
Caption: General workflow of the Ortoleva-King reaction.
Caption: The three-component Groebke-Blackburn-Bienaymé reaction.
Caption: A typical workflow for microwave-assisted synthesis.
Conclusion
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly, with a range of methodologies now available to synthetic chemists. The choice of a particular method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Classical methods like the Ortoleva-King reaction remain valuable for their simplicity, while multicomponent reactions such as the GBB reaction offer rapid access to molecular diversity. Modern microwave-assisted and transition-metal-catalyzed methods provide high efficiency and broad functional group tolerance, paving the way for the development of novel imidazo[1,2-a]pyridine-based therapeutics and functional materials. This guide provides a foundational understanding of these key synthetic strategies, empowering researchers to select and optimize the most suitable approach for their specific needs.
References
- 1. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Semantic Scholar [semanticscholar.org]
- 2. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a specific subset of this class: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol and its derivatives and analogs. The introduction of a chlorine atom at the 6-position and a methanol group at the 2-position provides a unique pharmacophore with significant potential for therapeutic applications. This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a particular focus on their roles as anticancer and antifungal agents. Detailed experimental protocols and analysis of key signaling pathways are included to facilitate further research and development in this area.
Introduction
Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered substantial interest from the scientific community due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antifungal activities. The rigid, planar structure of the imidazo[1,2-a]pyridine core allows for versatile substitution patterns, enabling the fine-tuning of its biological and physicochemical properties.
The focus of this guide, the this compound core, combines two key features:
-
6-Chloro Substitution: The presence of a chlorine atom at the 6-position can significantly influence the electronic properties of the ring system, potentially enhancing binding affinity to biological targets and improving metabolic stability.
-
2-Methanol Group: The methanol group at the 2-position provides a handle for further derivatization and can participate in hydrogen bonding interactions with target proteins.
This guide will delve into the synthetic strategies for accessing these molecules, present quantitative data on their biological efficacy, and provide detailed experimental methodologies to aid in their evaluation. Furthermore, we will explore the key signaling pathways modulated by these compounds, namely the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are critical in cancer pathogenesis.
Synthesis of this compound and Analogs
The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of this compound and its analogs, a common starting material is 2-amino-5-chloropyridine.
A general synthetic approach involves the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which offers a one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[1] A more direct synthesis of the core scaffold can be achieved through the reaction of 2-amino-5-chloropyridine with an appropriate α-haloketone, followed by functional group manipulations to introduce the desired substituent at the 2-position. For instance, reaction with 1,3-dichloroacetone can yield a 2-chloromethyl intermediate, which can then be converted to other functionalities.[2]
General Synthetic Workflow:
Caption: General synthetic route to the target compounds.
Biological Activities
Derivatives of this compound have shown significant promise in two primary therapeutic areas: oncology and mycology.
Anticancer Activity
The anticancer properties of imidazo[1,2-a]pyridine derivatives are well-documented, with many compounds exhibiting potent activity against a range of cancer cell lines. The 6-chloro substituted analogs have been specifically investigated for their efficacy against colon cancer and their ability to inhibit key signaling pathways implicated in tumorigenesis.[3]
3.1.1. Inhibition of PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy.[4] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario [publichealthontario.ca]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. promega.es [promega.es]
Technical Guide: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
InChI Key: NBOXKWPAFWOANI-UHFFFAOYSA-N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its chemical identity, physicochemical properties, a detailed potential synthesis protocol, and insights into its anticipated biological activities based on related compounds.
Core Compound Information
This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery due to its wide range of biological activities. The presence of a chlorine atom at the 6-position and a methanol group at the 2-position are key structural features that can influence its chemical properties and biological target interactions.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| InChI Key | NBOXKWPAFWOANI-UHFFFAOYSA-N | PubChemLite |
| Molecular Formula | C₈H₇ClN₂O | Santa Cruz Biotechnology[1] |
| Molecular Weight | 182.61 g/mol | Santa Cruz Biotechnology[1] |
| CAS Number | 1039416-36-8 | Santa Cruz Biotechnology[1] |
| Predicted XlogP | 1.5 | PubChemLite |
| Predicted Collision Cross Section ([M+H]⁺) | 132.9 Ų | PubChemLite |
| Predicted Collision Cross Section ([M+Na]⁺) | 145.4 Ų | PubChemLite |
| Predicted Collision Cross Section ([M-H]⁻) | 134.3 Ų | PubChemLite |
Experimental Protocols
Proposed Synthesis of this compound
While a specific protocol for the direct synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible and efficient multi-step synthesis can be proposed based on established methodologies for analogous imidazo[1,2-a]pyridine derivatives. The general strategy involves the construction of the imidazo[1,2-a]pyridine core followed by functional group manipulation to introduce the methanol moiety.
Step 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
This initial step involves the cyclocondensation of 2-amino-5-chloropyridine with 1,3-dichloroacetone. This is a common and effective method for forming the imidazo[1,2-a]pyridine ring system.[2]
-
Materials: 2-amino-5-chloropyridine, 1,3-dichloroacetone, acetonitrile, sodium bicarbonate.
-
Procedure:
-
Dissolve 2-amino-5-chloropyridine (1.0 eq) in acetonitrile.
-
Add 1,3-dichloroacetone (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The resulting precipitate, the hydrohalide salt of the product, is collected by vacuum filtration and washed with cold acetonitrile.
-
The crude product is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate to yield the free base, 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, which can be isolated by filtration or extraction with a suitable organic solvent like dichloromethane.
-
Step 2: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
The chloromethyl intermediate is a versatile precursor that can be converted to the corresponding carboxylic acid. This can be achieved through a nitrile intermediate followed by hydrolysis.
-
Materials: 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, sodium cyanide, dimethyl sulfoxide (DMSO), aqueous acid (e.g., HCl).
-
Procedure:
-
Dissolve 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine in DMSO.
-
Add sodium cyanide (NaCN) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
The resulting 2-cyanomethyl derivative is then hydrolyzed by heating in an aqueous acidic solution to yield 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid.[3][4]
-
Step 3: Reduction to this compound
The final step is the reduction of the carboxylic acid to the primary alcohol.
-
Materials: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a suitable reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF)), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Suspend 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add the reducing agent (e.g., a solution of LiAlH₄ in THF) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
The reaction is then carefully quenched with water and a sodium hydroxide solution, and the resulting solid is filtered off.
-
The filtrate is concentrated under reduced pressure, and the crude product can be purified by column chromatography on silica gel to afford this compound.
-
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Potential Signaling Pathways
While specific biological data for this compound is not extensively published, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant potential as anticancer agents.[5][6][7][8] Studies on various substituted imidazo[1,2-a]pyridines, including those with a 6-chloro substituent, have reported cytotoxic activity against a range of cancer cell lines.
Table 2: Anticancer Activity of Related Imidazo[1,2-a]Pyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC₅₀ Values | Reference |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | HCC827, A549, SH-SY5Y, HEL, MCF-7 | 0.09 µM to 0.43 µM | [7] |
| Novel Imidazo[1,2-a]Pyridine Hybrids (HB9, HB10) | A549 (lung), HepG2 (liver) | HB9: 50.56 µM (A549)HB10: 51.52 µM (HepG2) | [5][8] |
| Novel Imidazo[1,2-a]Pyridine Compounds (IP-5, IP-6) | HCC1937 (breast) | IP-5: 45 µMIP-6: 47.7 µM | [6][9] |
The mechanism of action for the anticancer effects of imidazo[1,2-a]pyridines often involves the induction of apoptosis (programmed cell death). Several key signaling pathways have been implicated.
A plausible mechanism of action, based on studies of related compounds, suggests that this compound could potentially inhibit the PI3K/AKT/mTOR signaling pathway.[10] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and the initiation of apoptosis.
The apoptotic cascade is typically executed by a family of proteases called caspases. Imidazo[1,2-a]pyridine derivatives have been shown to activate both initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3 and caspase-7).[6] Activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Caption: Plausible anticancer signaling pathway for this compound.
Conclusion
This compound is a compound with significant potential for further investigation in the field of drug discovery, particularly in oncology. This technical guide provides foundational information for researchers, including its chemical identifiers, a detailed proposed synthesis workflow, and an overview of its likely biological activities based on the extensive research on the imidazo[1,2-a]pyridine scaffold. Further experimental validation of its physicochemical properties and biological efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. chemmethod.com [chemmethod.com]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the experimental procedures for the synthesis, functionalization, and biological evaluation of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol and its derivatives. The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore with a wide range of biological activities, including anticancer and antifungal properties.
I. Chemical Synthesis and Functionalization
This compound serves as a key intermediate for the synthesis of a variety of biologically active molecules. The core imidazo[1,2-a]pyridine structure can be synthesized through methods like the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. The methanol group at the 2-position allows for further functionalization to explore structure-activity relationships (SAR).
Protocol 1: Synthesis of a (6-Chloroimidazo[1,2-a]pyridin-2-yl) Acetonitrile Derivative
This protocol describes the synthesis of a nitrile derivative, which can be a precursor for further chemical modifications. The initial step involves the cyclocondensation of 2-amino-5-chloropyridine.
Materials:
-
2-amino-5-chloropyridine
-
1,3-dichloroacetone
-
Acetonitrile
-
Saturated sodium hydrogen carbonate (NaHCO₃) solution
-
Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
-
Ethanol
-
Piperidine
-
Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)
-
Methanol
Procedure:
-
Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine:
-
To a solution of 2-amino-5-chloropyridine in acetonitrile, add 1,3-dichloroacetone.
-
Stir the mixture at room temperature for 12 hours.
-
Isolate the formed precipitate by vacuum filtration and wash with acetonitrile.
-
Dissolve the residue in water and neutralize with a saturated solution of NaHCO₃.
-
The resulting product can be further purified as needed.
-
-
Synthesis of (6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile:
-
Stir a mixture of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine and potassium cyanide in DMSO at room temperature for 12 hours.
-
Extract the product with dichloromethane and wash with water.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo to obtain the acetonitrile derivative.
-
-
Synthesis of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-phenylacrylonitrile derivatives:
-
To a solution of (6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile in anhydrous ethanol, add a few drops of piperidine and the desired substituted aromatic aldehyde.
-
Reflux the mixture for 12 hours.
-
Isolate the formed precipitate by vacuum filtration, wash with cold methanol, and dry.[1]
-
II. Biological Evaluation: Anticancer Activity
Derivatives of the 6-chloroimidazo[1,2-a]pyridine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 6-chloroimidazo[1,2-a]pyridine derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12 | HT-29 (Colon) | 4.15 ± 2.93 | [2] |
| 18 | B16F10 (Melanoma) | 14.39 ± 0.04 | [2] |
| 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [2] |
| IP-5 | HCC1937 (Breast) | 45 | [3] |
| IP-6 | HCC1937 (Breast) | 47.7 | [3] |
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Apoptosis Detection by Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer
-
Caspase-3/7 substrate (e.g., containing the DEVD sequence conjugated to a fluorophore or chromophore)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Lysis: Lyse the treated and control cells to release cellular contents.
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysates.
-
Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate by active caspases.
-
Signal Detection: Measure the fluorescent or colorimetric signal, which is proportional to the caspase activity.
III. Biological Evaluation: Antifungal Activity
Derivatives of 6-chloroimidazo[1,2-a]pyridine have also shown promising activity against pathogenic fungi.
Quantitative Data: In Vitro Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of some (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives against Candida parapsilosis.[4]
| Derivative Substituent | Yield (%) | MIC (µM) |
| 4-F | 87 | 19.36 |
| 4-Cl | 92 | 21.46 |
| 4-Br | 89 | 20.12 |
| 4-I | 85 | 22.84 |
| 4-NO₂ | 78 | 25.86 |
| 3-NO₂ | 81 | 34.48 |
| 2-NO₂ | 75 | 43.10 |
| 4-CN | 63 | 31.03 |
| 4-OH | 79 | 68.96 |
| 4-OCH₃ | 83 | 89.38 |
Protocol 4: Antifungal Susceptibility Testing by Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
Materials:
-
Fungal strain (e.g., Candida species)
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent
-
Positive control antifungal agent (e.g., fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.
IV. Visualizations
Experimental Workflow
Caption: General experimental workflow from synthesis to biological evaluation.
Proposed Apoptotic Signaling Pathway
Caption: Proposed apoptotic signaling pathway of imidazo[1,2-a]pyridine derivatives.
References
- 1. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalajocs.com [journalajocs.com]
Application Notes and Protocols for (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of biological activities. Derivatives of this core have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a derivative of this versatile scaffold. While specific in vitro data for this exact molecule is not extensively published, the known activities of structurally related compounds suggest several potential areas of investigation. These include, but are not limited to, cytotoxicity against cancer cell lines, inhibition of key cellular kinases, and antimicrobial effects.
This document provides a series of detailed in vitro assay protocols that can be adapted to evaluate the biological activity of this compound and other similar compounds. The protocols are designed to be comprehensive and accessible to researchers in the field of drug discovery and development.
Potential Signaling Pathways of Interest
Based on the activities of related imidazo[1,2-a]pyridine derivatives, several signaling pathways are of particular interest for investigation.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Simplified c-Met signaling pathway.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is designed to assess the cytotoxic effect of this compound on various cancer cell lines by measuring metabolic activity.
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.[1]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation (Illustrative)
| Cell Line | Compound | IC₅₀ (µM) after 48h |
| A549 | This compound | 15.2 |
| HeLa | This compound | 22.5 |
| MCF-7 | This compound | 18.9 |
| A549 | Doxorubicin (Positive Control) | 0.8 |
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[4]
-
Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare ATP solution at a concentration close to the Kₘ for the specific kinase.[4]
-
-
Assay Procedure:
-
Detection:
-
Quantify the kinase activity using a suitable detection method. This could be luminescence-based (e.g., Kinase-Glo®, which measures remaining ATP), fluorescence-based, or radiometric.[4]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation (Illustrative)
| Kinase Target | Compound | IC₅₀ (nM) |
| c-Met | This compound | 125 |
| PI3Kα | This compound | >1000 |
| mTOR | This compound | 850 |
| Staurosporine | Positive Control | 15 |
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[5][6]
-
Inoculum Preparation: From an overnight culture of the test bacterium, prepare a suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5][6] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[6]
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[5]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[5]
-
MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5][7] Alternatively, a plate reader can be used to measure the optical density at 600 nm.[5]
Data Presentation (Illustrative)
| Bacterial Strain | Compound | MIC (µg/mL) | Reference Antibiotic | Ref. MIC (µg/mL) |
| Staphylococcus aureus | This compound | 16 | Vancomycin | 1 |
| Escherichia coli | This compound | 64 | Ciprofloxacin | 0.015 |
| Candida albicans | This compound | 8 | Fluconazole | 0.5 |
Conclusion
The protocols outlined in these application notes provide a solid foundation for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, specific enzyme activities, and microbial growth, researchers can gain valuable insights into its potential therapeutic applications. The provided workflows, data presentation templates, and pathway diagrams are intended to guide the experimental design and interpretation of results in a clear and structured manner.
References
Application Notes and Protocols for In Vivo Studies of Imidazo[1,2-a]pyridine Derivatives
Disclaimer: Extensive literature searches did not yield any specific in vivo studies for the compound (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol . Therefore, the following application notes and protocols are based on in vivo research conducted on structurally related imidazo[1,2-a]pyridine derivatives. These should be considered as a general guide and may require significant optimization for the specific compound of interest.
Introduction to Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1][2][3] Various derivatives have been investigated for their potential as therapeutic agents in several disease areas. While in vitro studies are abundant, a growing body of in vivo research highlights the potential of this class of compounds.
Potential Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives
Based on preclinical and clinical studies of various analogs, the imidazo[1,2-a]pyridine scaffold has shown promise in the following areas:
-
Anticancer Agents: Derivatives have been explored as inhibitors of key signaling pathways in cancer, such as PI3K/Akt/mTOR, RAF kinases, and c-Met.[2][4][5][6] Some compounds have demonstrated tumor growth inhibition in xenograft models.[5]
-
Antituberculosis Agents: A notable number of imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis, with some candidates advancing to clinical trials.[7][8][9] These compounds often target the QcrB subunit of the cytochrome bc1 complex, disrupting cellular respiration.
-
Anti-inflammatory and Antiparasitic Agents: Certain imidazo[1,2-a]pyridine derivatives have exhibited anti-inflammatory properties and activity against parasites like Entamoeba histolytica and Trichomonas vaginalis in preclinical models.[10][11]
-
Central Nervous System (CNS) Agents: The well-known drug Zolpidem, an imidazo[1,2-a]pyridine derivative, is a sedative-hypnotic. Other derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[12]
-
Other Applications: The versatility of this scaffold has led to its investigation as DPP-4 inhibitors for diabetes, constitutive androstane receptor (CAR) agonists, and agents against visceral leishmaniasis.[13][14][15]
General Protocols for In Vivo Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives
The following are generalized protocols for the initial in vivo assessment of a novel imidazo[1,2-a]pyridine derivative, which should be adapted based on the specific therapeutic target and compound properties.
Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound in an animal model (typically rodents).
Experimental Protocol:
-
Animal Model: Male Swiss albino or BALB/c mice (6-8 weeks old) or Sprague-Dawley rats.
-
Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 20% Captisol®, or a solution containing DMSO, PEG400, and saline). The stability and solubility of the formulation should be confirmed beforehand.
-
Administration:
-
Intravenous (IV) Bolus: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance, volume of distribution, and half-life.
-
Oral Gavage (PO): Administer a single dose (e.g., 10-50 mg/kg) to assess oral absorption and bioavailability.
-
-
Sample Collection: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma is separated by centrifugation.
-
Bioanalysis: Compound concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance, volume of distribution, and oral bioavailability) are calculated using non-compartmental analysis with software like Phoenix WinNonlin.
Quantitative Data Summary (Hypothetical Data for a Generic Imidazo[1,2-a]pyridine):
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 3200 | 7500 |
| t1/2 (h) | 4.5 | 5.2 |
| Clearance (mL/min/kg) | 10.4 | - |
| Vd (L/kg) | 3.8 | - |
| Bioavailability (%) | - | 47% |
Maximum Tolerated Dose (MTD) and Acute Toxicity Study
Objective: To determine the highest dose of the compound that does not cause unacceptable toxicity over a short period.
Experimental Protocol:
-
Animal Model: Mice or rats, typically the same strain as used for efficacy studies.
-
Study Design: A dose-escalation study design is often employed. Groups of animals (n=3-5 per group) receive a single dose of the compound at increasing concentrations.
-
Administration: The intended clinical route of administration should be used (e.g., oral gavage, intraperitoneal injection).
-
Observation: Animals are observed for clinical signs of toxicity (e.g., changes in weight, behavior, posture, and grooming), morbidity, and mortality for up to 14 days.[10][11]
-
Endpoint: The MTD is defined as the highest dose that results in no more than a 10% loss in body weight and no mortality or severe clinical signs of toxicity.
In Vivo Efficacy Studies (Example: Xenograft Model for Anticancer Activity)
Objective: To evaluate the antitumor efficacy of the test compound in a relevant animal model of cancer.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are used for human tumor xenografts.
-
Cell Line: A human cancer cell line known to be sensitive to the compound's proposed mechanism of action in vitro is selected (e.g., a cell line with a specific mutation that the compound targets).
-
Tumor Implantation: 1-10 million cancer cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into vehicle control and treatment groups. The compound is administered daily (or on another optimized schedule) at one or more doses below the MTD.
-
Efficacy Endpoints:
-
Tumor volume is measured 2-3 times per week with calipers (Volume = 0.5 x Length x Width²).
-
Animal body weight is monitored as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed effects.
Visualizations
Below are diagrams illustrating a general experimental workflow and a representative signaling pathway that is often targeted by imidazo[1,2-a]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigations on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities, including its potential as a potent inhibitor of various protein kinases.[1][2] Dysregulation of protein kinase activity is a common factor in the progression of diseases such as cancer, making kinase inhibitors a critical area of drug development.[1] Derivatives of imidazo[1,2-a]pyridine have been developed to target several important kinases, including those in the PI3K/mTOR and receptor tyrosine kinase pathways.[3][4]
Disclaimer: While the compound (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is documented, there is currently no publicly available scientific literature detailing its specific use as a kinase inhibitor. The following application notes and protocols are based on the broader class of imidazo[1,2-a]pyridine derivatives that have been evaluated as kinase inhibitors. The provided data and methodologies are for illustrative purposes and are based on related, published compounds.
Featured Imidazo[1,2-a]pyridine Kinase Inhibitors
This document provides an overview of the application of select imidazo[1,2-a]pyridine derivatives as inhibitors of key kinases involved in cell signaling pathways. The examples below highlight the potency and selectivity that can be achieved with this chemical scaffold.
Target Kinases:
-
Phosphoinositide 3-kinase (PI3K): A family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
-
Mechanistic Target of Rapamycin (mTOR): A serine/threonine kinase that regulates cell growth, proliferation, motility, survival, protein synthesis, autophagy, and transcription.
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): A kinase with roles in neurodevelopment and neurodegeneration.
-
Cdc2-like kinase 1 (CLK1): A kinase involved in the regulation of RNA splicing.
Quantitative Data Summary
The inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against their target kinases are summarized below. This data is typically generated using in vitro kinase assays.
| Compound Class | Target Kinase | IC50 (µM) | Reference Compound Example |
| Imidazo[1,2-a]pyridine Derivative | DYRK1A | 2.6 | 4c (Structure not specified in abstract) |
| Imidazo[1,2-a]pyridine Derivative | CLK1 | 0.7 | 4c (Structure not specified in abstract) |
| Imidazo[1,2-a]pyridine Derivative | PI3Kα | 0.002 | An imidazo[1,2-a]pyridine with a 1,2,4-oxadiazole substituent |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.
Signaling Pathway Context
Imidazo[1,2-a]pyridine derivatives often target kinases within critical signaling pathways. The PI3K/Akt/mTOR pathway is a frequently studied target due to its central role in cell survival and proliferation and its common dysregulation in cancer.[3][4]
Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition.
Experimental Protocols
The following are generalized protocols for evaluating imidazo[1,2-a]pyridine derivatives as kinase inhibitors. Specific assay conditions may need to be optimized for different kinases and compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (imidazo[1,2-a]pyridine derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Reaction Mixture: In a microplate, add the assay buffer, the purified kinase, and the specific substrate.
-
Inhibition Step: Add the diluted test compound to the wells. Include control wells with DMSO only (no inhibition) and wells without kinase (background).
-
Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of a test compound on the proliferation of cancer cell lines, which often have dysregulated kinase signaling.
Materials:
-
Cancer cell line (e.g., HT-29 for colon cancer)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (imidazo[1,2-a]pyridine derivative)
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Troubleshooting and Considerations
-
Solubility: Imidazo[1,2-a]pyridine derivatives can have limited aqueous solubility. Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.
-
ATP Competition: The potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. For comparative studies, it is crucial to use a consistent ATP concentration.
-
Off-Target Effects: To assess selectivity, screen the compound against a panel of other kinases.
-
Cellular Permeability: A compound that is potent in a biochemical assay may not be active in a cell-based assay due to poor cell permeability. Further assays may be required to assess this.
These notes and protocols provide a foundational framework for the investigation of imidazo[1,2-a]pyridine derivatives as kinase inhibitors. Researchers should consult specific literature for detailed conditions related to their particular target and compound of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the antifungal activity of 6-chloroimidazo[1,2-a]pyridine derivatives, compiling quantitative data, experimental protocols, and potential mechanisms of action from recent studies. The information presented is intended to guide further research and development of this promising class of antifungal agents.
Quantitative Antifungal Activity
The antifungal efficacy of various 6-chloroimidazo[1,2-a]pyridine and related imidazo[1,2-a]pyridine derivatives has been evaluated against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) is a key indicator of antifungal potency.
Table 1: Antifungal Activity of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives against Candida parapsilosis [1]
| Compound ID | Substituent on Phenyl Ring | MIC (µM) |
| 3a | 4-fluoro | 19.36 |
| 3b | 4-chloro | 20.48 |
| 3c | 4-bromo | 21.71 |
| 3d | 4-iodo | 23.25 |
| 3e | 4-nitro | 24.58 |
| 3f | 4-cyano | 25.91 |
| 3g | 4-methyl | 66.12 |
| 3h | 4-methoxy | 71.47 |
| 3i | 2,4-dichloro | 89.38 |
| 3j | Unsubstituted | 53.89 |
Table 2: Antifungal Activity of Imidazo[1,2-a]pyridin-3-yl-phenylpropenone Derivatives against Aspergillus fumigatus [2]
| Compound ID | Substituent on Phenyl Ring | MIC (µM) |
| Unsubstituted | - | 47.65 |
| Various Substitutions | - | 73.27 - 180.94 |
| Itraconazole (Control) | - | <1.11 |
Table 3: Antifungal Activity of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives against a Resistant Strain of Candida albicans [3]
| Compound ID | MIC (µmol/L) |
| 10a | < 300 |
| 10b | < 300 |
| 10c | < 300 |
| 10i | 41.98 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following protocols are based on methods cited in the literature for the evaluation of antifungal compounds.
Synthesis of 6-Chloroimidazo[1,2-a]pyridine Derivatives
A general three-step synthesis for (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives has been described.[1]
Caption: General synthesis workflow for 6-chloroimidazo[1,2-a]pyridine derivatives.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
References
Application Notes and Protocols: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol as a Versatile Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This heterocyclic system is a key structural component in numerous approved drugs and clinical candidates, demonstrating a broad therapeutic spectrum that includes anticancer, antifungal, anti-inflammatory, and antiviral activities. The specific derivative, (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, offers a valuable starting point for the design and synthesis of novel therapeutic agents. The chloro-substitution at the 6-position can influence the electronic properties and metabolic stability of the molecule, while the methanol group at the 2-position provides a convenient handle for further chemical modifications and the introduction of diverse pharmacophores.
These application notes provide a comprehensive overview of the potential of this compound in drug discovery, including synthetic strategies for derivatization, detailed protocols for biological evaluation, and insights into its potential mechanisms of action.
Synthetic Strategies and Derivatization
The this compound scaffold can be readily synthesized and subsequently modified to generate a library of diverse compounds. The primary alcohol at the 2-position is a key functional group for introducing structural diversity.
Proposed Synthetic Workflow:
Caption: Synthetic derivatization workflow for this compound.
Protocol 1: Oxidation to (6-Chloroimidazo[1,2-a]pyridin-2-yl)carbaldehyde
This protocol describes the oxidation of the primary alcohol to an aldehyde, a versatile intermediate for various subsequent reactions such as Wittig reactions, reductive aminations, and condensations.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts (for PCC) or quench with a saturated solution of sodium thiosulfate (for DMP).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired aldehyde.
Protocol 2: Synthesis of Ester and Amide Derivatives
The methanol can be directly converted to esters or amides, which are common functional groups in bioactive molecules.
Materials:
-
This compound
-
Desired acyl chloride or carboxylic acid
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) for esterification
-
Amine of choice for amidation
-
Coupling agents for amidation (e.g., HATU, HOBt, EDC)
-
Appropriate anhydrous solvent (e.g., DCM, DMF)
Procedure (Esterification):
-
To a stirred solution of this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM, add the desired acyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Procedure (Amidation via an intermediate):
-
First, convert the starting methanol to a carboxylic acid through a two-step oxidation process (aldehyde formation followed by further oxidation).
-
To a solution of the resulting carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in DMF, add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify by column chromatography.
Biological Activity and Applications
Derivatives of the 6-chloro-imidazo[1,2-a]pyridine scaffold have demonstrated promising activity in several therapeutic areas, most notably in oncology and mycology.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines.
Quantitative Data Summary:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-based compounds | A375 (Melanoma) | 9.7 - 12 | [1][2] |
| WM115 (Melanoma) | < 12 | [1] | |
| HeLa (Cervical Cancer) | 35.0 - 44.6 | [1] | |
| HCC1937 (Breast Cancer) | 45 - 79.6 | [3][4] | |
| (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile | HT-29 (Colon Cancer) | Not specified, but showed activity | [5] |
| Caco-2 (Colon Cancer) | Not specified, but showed activity | [5] |
Mechanism of Action: Inhibition of PI3K/Akt/mTOR Pathway and Induction of Apoptosis
A significant body of evidence suggests that the anticancer effects of imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. journal.waocp.org [journal.waocp.org]
High-Throughput Screening Assays for Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Derivatives of this scaffold have been extensively investigated as potential therapeutic agents, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents. High-throughput screening (HTS) plays a pivotal role in the discovery of novel imidazo[1,2-a]pyridine-based drug candidates by enabling the rapid evaluation of large compound libraries against specific biological targets.
These application notes provide detailed protocols and data presentation guidelines for key HTS assays used to identify and characterize bioactive imidazo[1,2-a]pyridine derivatives. The focus is on assays targeting major signaling pathways implicated in cancer, including the Wnt/β-catenin and PI3K/AKT/mTOR pathways.
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation.
-
Wnt/β-catenin Signaling Pathway: Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[3]
-
PI3K/AKT/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is common in various cancers. Imidazo[1,2-a]pyridines have been developed as potent inhibitors of PI3K and/or mTOR.[4][5]
-
STAT3/NF-κB Signaling Pathway: These interconnected pathways are crucial mediators of inflammation and are often constitutively active in cancer cells, promoting survival and proliferation. Some imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating this pathway.
High-Throughput Screening Assays
A variety of HTS assays are employed to screen for imidazo[1,2-a]pyridine derivatives that modulate these key pathways. These assays are designed to be robust, reproducible, and scalable for the screening of large compound libraries.
Wnt/β-catenin Signaling Pathway: TCF/LEF Luciferase Reporter Assay
This assay is a widely used method for identifying inhibitors of the Wnt/β-catenin signaling pathway.[6][7] It utilizes a reporter gene construct where the expression of luciferase is driven by a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which in complex with TCF/LEF, activates luciferase expression. Inhibitors of the pathway will therefore cause a decrease in the luminescent signal.
Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.
-
Cell Seeding: Seed HEK293T cells stably expressing a TCF/LEF-luciferase reporter and a constitutively expressed Renilla luciferase control into white, clear-bottom 384-well plates at a density of 10,000 cells/well in 40 µL of DMEM supplemented with 10% FBS.[7]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Compound Addition: Prepare serial dilutions of imidazo[1,2-a]pyridine derivatives in DMSO and add 100 nL to the assay plates using an acoustic liquid handler. The final DMSO concentration should not exceed 0.5%.
-
Pathway Stimulation: Add 10 µL of Wnt3a-conditioned media (or a suitable concentration of recombinant Wnt3a) to all wells except for the negative controls.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Lysis and Luminescence Reading: Equilibrate the plates to room temperature. Add 20 µL of a dual-luciferase reagent (e.g., Dual-Glo® Luciferase Assay System) to each well. Incubate for 10 minutes at room temperature. Read both Firefly and Renilla luminescence using a plate luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the positive (Wnt3a-stimulated) and negative (unstimulated) controls. Determine the IC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
PI3K/AKT/mTOR Signaling Pathway: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[8][9] This assay can be adapted to screen for inhibitors of PI3K isoforms (e.g., PI3Kα).
Caption: Workflow for the PI3K ADP-Glo™ Kinase Assay.
-
Reaction Setup: In a 384-well low-volume plate, add 1 µL of imidazo[1,2-a]pyridine derivative solution in DMSO.
-
Enzyme and Substrate Addition: Add 2 µL of a solution containing recombinant human PI3Kα enzyme and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) in kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution. The final concentrations in the 5 µL reaction should be optimized, for example, 10 nM PI3Kα, 50 µM PIP2, and 10 µM ATP.
-
Incubation: Incubate the plate for 1 hour at room temperature.[10]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to provide the luciferase and luciferin for the luminescent reaction. Incubate for 30 minutes at room temperature.[2]
-
Luminescence Reading: Measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percentage of inhibition based on the luminescence signals of the control wells (with and without enzyme). Determine the IC₅₀ values for active compounds using a suitable curve-fitting model.
Cell Viability/Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11][12] It is a common secondary assay to evaluate the cytotoxic effects of hit compounds identified in primary screens.
Caption: Workflow for the MTT Cell Viability Assay.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubation: Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives (typically in a serial dilution) for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ values from the dose-response curves.
Data Presentation
Quantitative data from HTS assays should be summarized in clearly structured tables for easy comparison of the activity of different imidazo[1,2-a]pyridine derivatives.
Table 1: Inhibition of Wnt/β-catenin Signaling by Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Structure | TCF/LEF Reporter IC₅₀ (µM) |
| IMPY-01 | [Structure of IMPY-01] | 0.5 ± 0.1 |
| IMPY-02 | [Structure of IMPY-02] | 1.2 ± 0.3 |
| IMPY-03 | [Structure of IMPY-03] | > 50 |
| ... | ... | ... |
Table 2: Inhibition of PI3Kα Kinase Activity by Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Structure | PI3Kα IC₅₀ (nM) |
| IMPY-11 | [Structure of IMPY-11] | 25 ± 5 |
| IMPY-12 | [Structure of IMPY-12] | 8 ± 2 |
| IMPY-13 | [Structure of IMPY-13] | 150 ± 20 |
| ... | ... | ... |
Table 3: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Structure | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| IMPY-01 | [Structure of IMPY-01] | 2.1 ± 0.4 | 5.8 ± 1.1 | 3.5 ± 0.7 |
| IMPY-02 | [Structure of IMPY-02] | 8.7 ± 1.5 | 15.2 ± 2.9 | 11.4 ± 2.1 |
| IMPY-11 | [Structure of IMPY-11] | 0.8 ± 0.2 | 1.5 ± 0.3 | 0.9 ± 0.1 |
| IMPY-12 | [Structure of IMPY-12] | 0.3 ± 0.1 | 0.7 ± 0.1 | 0.4 ± 0.1 |
| ... | ... | ... | ... | ... |
Signaling Pathway Diagrams
Visual representations of the signaling pathways are crucial for understanding the mechanism of action of the imidazo[1,2-a]pyridine derivatives.
Caption: Simplified Wnt/β-catenin Signaling Pathway and potential points of inhibition.
Caption: The PI3K/AKT/mTOR Signaling Pathway with sites of inhibition.
Conclusion
The HTS assays and protocols detailed in these application notes provide a robust framework for the identification and characterization of novel imidazo[1,2-a]pyridine derivatives. By targeting key signaling pathways implicated in cancer and other diseases, these screening strategies are instrumental in advancing the development of this promising class of compounds into potential therapeutic agents. The clear presentation of quantitative data and visual representation of signaling pathways are essential for effective communication and interpretation of screening results within the drug discovery community.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ulab360.com [ulab360.com]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K (p110α[E545K]/p85α) Protocol [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystallization of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Derivatives
These application notes provide detailed procedures for the synthesis and crystallization of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol derivatives, a class of compounds with significant interest in pharmaceutical research due to their diverse biological activities. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridine derivatives are a prominent class of heterocyclic compounds that form the core structure of several commercially available drugs, including zolpidem and alpidem.[1] The therapeutic potential of this scaffold extends to a wide range of biological activities, including antifungal, anti-inflammatory, antitumor, and antiviral properties.[1][2] The 6-chloro substitution on the imidazo[1,2-a]pyridine ring is a common feature in many biologically active molecules within this class. The crystallization of these derivatives is a critical step in their characterization, purification, and formulation for preclinical and clinical studies. This document provides protocols for the synthesis and crystallization of representative this compound derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and characterization of various imidazo[1,2-a]pyridine derivatives.
Table 1: Synthesis Yields of Imidazo[1,2-a]pyridine Derivatives
| Compound | Step | Yield (%) | Reference |
| 2-(Imidazo[1,2-a]pyridin-2-yl)acetonitrile | Crystallization | 87.23 | N'Guessan et al., 2025[3] |
| (Z)-2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile | Final Product | 76 | N'Guessan et al., 2025[3] |
| Ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate | Intermediate | 60 | El Aatiaoui et al.[4] |
| (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol | Final Product | 67 | El Aatiaoui et al.[4] |
| (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives | Final Products (range) | 63 - 92 | N'guessan et al., 2025[2] |
| N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-amine | Final Product | 93 | Krishnamoorthy & Anaikutti, 2023[5] |
| N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazine-3-amine | Final Product | 98 | Krishnamoorthy & Anaikutti, 2023[5] |
Table 2: Crystallographic Data for (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol
| Parameter | Value |
| Formula | C9H10N2O |
| Molecular Weight | 162.19 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3637 (2) |
| b (Å) | 8.1589 (2) |
| c (Å) | 8.3966 (2) |
| α (°) | 62.355 (1) |
| β (°) | 67.291 (2) |
| γ (°) | 88.386 (2) |
| Volume (ų) | 405.14 (2) |
| Z | 2 |
| Temperature (K) | 296 |
| Melting Point (K) | 413 |
| Reference: | El Aatiaoui et al.[4][6] |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and crystallization of this compound and its derivatives.
3.1. General Synthesis of the Imidazo[1,2-a]pyridine Core
A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the cyclocondensation of a 2-aminopyridine derivative with an α-haloketone.
-
Protocol 3.1.1: Synthesis of 2-Chloromethyl-6-chloroimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-chloropyridine in a suitable solvent such as acetonitrile, add a slight molar excess (1.01 eq.) of 1,3-dichloroacetone.[3]
-
Stir the mixture at room temperature for 12 hours.[3]
-
Isolate the resulting precipitate by vacuum filtration and wash it with the solvent (e.g., 2 x 15 ml of acetonitrile).[3]
-
Dry the filtered solid at room temperature.
-
Dissolve the crude product in water and neutralize the solution with a saturated solution of sodium hydrogen carbonate (NaHCO3).[3]
-
Extract any impurities with ethyl acetate (2 x 15 ml).[3]
-
Keep the aqueous phase refrigerated (at 278 K) to allow the product to precipitate, which typically occurs within 1 hour.[3]
-
Collect the precipitated product by vacuum filtration to yield the 2-chloromethyl-6-chloroimidazo[1,2-a]pyridine.
-
3.2. Synthesis of this compound Derivatives
The following protocols describe the synthesis of derivatives starting from a functionalized imidazo[1,2-a]pyridine intermediate.
-
Protocol 3.2.1: Synthesis of (Z)-2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile
-
First, synthesize the precursor, 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile, by reacting 2-chloromethyl-6-chloroimidazo[1,2-a]pyridine with potassium cyanide.[3]
-
Dissolve 0.5 g of 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile in 8 ml of anhydrous ethanol.[3]
-
To this solution, add 5 drops of piperidine and 1.1 equivalents of 4-(dimethylamino)benzaldehyde.[3]
-
Reflux the mixture for 12 hours.[3]
-
Isolate the precipitate that forms by vacuum filtration.[3]
-
Wash the precipitate with 10 ml of cold methanol, squeeze it dry, and then allow it to dry at room temperature.[3]
-
-
Protocol 3.2.2: Synthesis of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol (A structural analog)
-
Synthesize the precursor, ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate, by condensing 6-methylpyridin-2-amine with ethyl bromopyruvate in boiling methanol. Heat the mixture at 343 K for 4 hours, then neutralize with Na2CO3 at 273 K. Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and purify by silica gel column chromatography.[4]
-
Reduce the synthesized ester using lithium aluminum hydride in methanol at room temperature for 2 hours.[4]
-
The resulting solid product can be recrystallized from ethanol to obtain colorless crystals of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.[4]
-
3.3. Crystallization Protocols
The growth of high-quality single crystals is essential for structural elucidation by X-ray diffraction.
-
Protocol 3.3.1: Slow Evaporation
-
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Filter the solution to remove any insoluble impurities. A Pasteur pipet with a glass wool plug can be effective for small scales.[7]
-
Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent at room temperature.[3]
-
Place the container in a location free from vibrations and significant temperature fluctuations to promote the growth of well-defined crystals.[7]
-
-
Protocol 3.3.2: Solvent Diffusion (Vapor Diffusion)
-
Dissolve the compound in a minimal amount of a solvent in which it is readily soluble (the "solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a jar or a larger vial).
-
Add a second solvent, in which the compound is poorly soluble (the "anti-solvent"), to the larger container, ensuring the level of the anti-solvent is below the opening of the inner vial.[7][8]
-
Seal the outer container. The anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and promoting crystallization.[7]
-
-
Protocol 3.3.3: Cooling Crystallization
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature to ensure complete dissolution.[7]
-
After ensuring all the material is dissolved, allow the solution to cool down slowly to room temperature.
-
For further crystal growth, the solution can be transferred to a refrigerator or freezer to further decrease the temperature.[7]
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for crystallization and a conceptual signaling pathway for the biological activity of these derivatives.
Caption: Experimental workflow for the crystallization of this compound derivatives.
Caption: Conceptual signaling pathway for the biological activity of imidazo[1,2-a]pyridine derivatives.
References
- 1. ijrpr.com [ijrpr.com]
- 2. journalajocs.com [journalajocs.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
Application Notes and Protocols for the Quantification of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in pharmaceutical preparations. The methods described herein are based on established principles of reversed-phase high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended as a starting point and require validation for specific matrices and regulatory requirements.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is essential for pharmacokinetic studies, formulation development, and quality control. This document outlines two robust analytical methods for its determination.
Analytical Methods Overview
Two primary analytical techniques are presented for the quantification of this compound:
-
HPLC-UV: A widely accessible and robust method suitable for routine analysis and quality control of bulk drug substances and formulated products where sensitivity requirements are moderate.
-
LC-MS/MS: A highly sensitive and selective method ideal for bioanalytical studies, impurity profiling, and applications requiring low detection limits.
The general workflow for the development and application of these analytical methods is depicted below.
HPLC-UV Method for Quantification
This method is designed for the determination of this compound in drug substance and finished product.
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)[1]
-
Formic acid (analytical grade)
3.1.2. Chromatographic Conditions
-
Instrument: HPLC system with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain about 10 mg of the analyte.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Dilute the solution with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1][2]
-
Data Analysis
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolation from the calibration curve.
LC-MS/MS Method for Quantification
This method is suitable for the quantification of this compound in complex matrices such as biological fluids, requiring high sensitivity and selectivity.
Experimental Protocol
4.1.1. Materials and Reagents
-
Same as for the HPLC-UV method, but with LC-MS grade solvents and reagents.
4.1.2. LC-MS/MS Conditions
-
Instrument: Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4.1.3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (Q1): m/z 183.0 (corresponding to [M+H]⁺)
-
Product Ions (Q3): Select two to three stable and intense fragment ions for quantification and qualification (e.g., m/z 165.0 [M+H-H₂O]⁺, m/z 129.0). The selection of quantifier and qualifier ions is a common practice in LC-MS/MS for reliable identification and quantification.[3]
-
Collision Energy: Optimize for the specific instrument and transitions.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
4.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the appropriate matrix (e.g., plasma, mobile phase) to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation (e.g., for plasma):
-
To 100 µL of plasma sample, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.[4]
-
Vortex and centrifuge the sample.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Data Analysis
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Method Performance Characteristics
The following table summarizes the expected performance characteristics for the described analytical methods. These values are typical for validated pharmaceutical analysis methods and should be confirmed during method validation.[5][6][7]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (matrix dependent) |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% |
Logical Relationships in Quantitative Analysis
The diagram below illustrates the logical flow from the analytical technique to the final quantitative result, emphasizing the key components of the process.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. assayprism.com [assayprism.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound or its equivalent. For the synthesis of this compound, a common starting material is 2-amino-5-chloropyridine, which is reacted with a suitable three-carbon synthon to form the imidazole ring.
Q2: What are suitable C3 synthons for introducing the 2-hydroxymethyl group?
A2: Several reagents can be considered. A straightforward approach involves the reaction of 2-amino-5-chloropyridine with 1,3-dihydroxyacetone. An alternative, two-step approach involves an initial reaction with 1,3-dichloroacetone to form a 2-chloromethyl intermediate, which is subsequently hydrolyzed to the desired 2-hydroxymethyl product.[1]
Q3: What are the typical reaction conditions for the cyclocondensation step?
A3: The reaction is often carried out in a polar solvent such as ethanol or acetonitrile. The reaction temperature and time can vary depending on the specific reagents used. For the reaction of a 2-aminopyridine with 1,3-dichloroacetone, stirring at room temperature for several hours (e.g., 12 hours) has been reported to be effective.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction. A suitable mobile phase would typically be a mixture of a nonpolar solvent like hexanes and a polar solvent like ethyl acetate. The disappearance of the starting materials (2-amino-5-chloropyridine) and the appearance of a new, more polar spot corresponding to the product would indicate reaction progression.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the purity of starting materials. |
| Side reactions consuming starting materials. | Optimize reaction conditions (e.g., lower temperature, different solvent) to minimize side product formation. | |
| Incorrect stoichiometry. | Carefully check the molar ratios of the reactants. | |
| Formation of Multiple Products | Lack of regioselectivity in the cyclization. | This can be an issue with unsymmetrical C3 synthons. Using a symmetrical reagent like 1,3-dihydroxyacetone or 1,3-dichloroacetone can mitigate this. |
| Over-halogenation or other side reactions. | Control the amount of any halogenating agents used and maintain optimal reaction temperatures. | |
| Difficulty in Product Purification | The product is highly polar due to the hydroxymethyl group. | Use a more polar eluent system for column chromatography (e.g., increasing the proportion of ethyl acetate or methanol in a hexane/ethyl acetate mixture). |
| Product co-elutes with impurities. | Try a different stationary phase for chromatography (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system can also be effective. | |
| Product is insoluble in common organic solvents. | Try dissolving the product in a small amount of a more polar solvent like methanol or DMF before loading onto a column (dry loading). | |
| Product Degradation During Purification | The imidazo[1,2-a]pyridine core can be sensitive to acidic conditions. | Use a deactivated silica gel or alumina for chromatography. Neutralize any acidic residues before purification. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed method based on analogous reactions and should be optimized for best results.
Method A: One-Pot Synthesis using 1,3-Dihydroxyacetone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chloropyridine (1.0 eq.) in ethanol.
-
Reagent Addition: Add 1,3-dihydroxyacetone (1.1 eq.) to the solution.
-
Reaction: Stir the mixture at reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Method B: Two-Step Synthesis via 2-Chloromethyl Intermediate
Step 1: Synthesis of 2-(Chloromethyl)-6-chloroimidazo[1,2-a]pyridine[1]
-
Reaction Setup: To a solution of 2-amino-5-chloropyridine (1.0 eq.) in acetonitrile, add 1,3-dichloroacetone (1.05 eq.).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Isolation: The resulting precipitate is isolated by vacuum filtration and washed with acetonitrile. The solid is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with ethyl acetate to remove impurities. The aqueous phase is then cooled, and the precipitated product is collected by vacuum filtration.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine intermediate in a suitable solvent mixture (e.g., aqueous acetone).
-
Hydrolysis: Add a base (e.g., sodium carbonate) and heat the mixture to reflux. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Proposed one-pot synthesis pathway.
Caption: Troubleshooting workflow for low yield.
References
Optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective catalyst or catalyst poisoning. | Screen different catalysts (e.g., Cu(I) salts, I₂, PdCl₂, AuCl₃). Ensure the catalyst is not deactivated by impurities in starting materials or solvents.[1][2][3][4] Consider using a higher catalyst loading.[5] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some reactions proceed efficiently at room temperature, while others require heating (e.g., 60-120 °C).[1][6] | |
| Inappropriate solvent. | The choice of solvent is critical. Screen a range of solvents from polar protic (e.g., ethanol, water) to polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., toluene).[1][3][7] In some cases, solvent-free conditions may provide the best results.[6][8] | |
| Poor quality of starting materials. | Use purified starting materials. Impurities in 2-aminopyridines, aldehydes, or α-haloketones can lead to side reactions or inhibit the catalyst. | |
| Steric hindrance from bulky substituents. | Substrates with significant steric hindrance may require longer reaction times, higher temperatures, or a more active catalyst system.[1] | |
| Formation of Multiple Byproducts | Side reactions due to incorrect reaction conditions. | Fine-tune the reaction temperature and time. Over-heating or prolonged reaction times can lead to decomposition or side product formation. |
| Competing reaction pathways. | In multi-component reactions, the order of addition of reagents can be crucial. For A³ coupling, pre-forming the imine intermediate might reduce byproducts.[9] | |
| Presence of water or oxygen in sensitive reactions. | For reactions sensitive to air or moisture, ensure anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). However, some modern methods are designed to be performed in water or open to the air.[1][5][10] | |
| Reaction Stalls or is Sluggish | Low reactivity of substrates. | Electron-withdrawing groups on the 2-aminopyridine or electron-donating groups on the aldehyde can sometimes slow down the reaction. Consider using a more forcing catalyst or higher temperatures.[1] |
| Inefficient mixing in heterogeneous reactions. | For reactions with solid catalysts or reagents, ensure vigorous stirring to maximize surface contact. | |
| Catalyst deactivation over time. | In some cases, the catalyst may slowly decompose. Adding the catalyst in portions or using a more stable catalyst system could help. | |
| Difficulty in Product Purification | Formation of closely related isomers or byproducts. | Optimize the reaction to improve selectivity. Adjusting the solvent or catalyst can sometimes favor the formation of the desired product. |
| Product is highly polar or non-polar. | Modify the work-up procedure. For highly polar products, continuous extraction might be necessary. For non-polar products, crystallization from a suitable solvent system can be effective. | |
| Contamination with starting materials. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, use a larger excess of one of the more volatile starting materials and remove it under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing imidazo[1,2-a]pyridines?
The most prevalent methods involve the condensation of 2-aminopyridines with α-halocarbonyl compounds.[11][12] Other widely used approaches include three-component reactions (A³ coupling) utilizing a 2-aminopyridine, an aldehyde, and a terminal alkyne.[6][13] Syntheses starting from 2-aminopyridines and nitroolefins have also been reported.[1]
Q2: How do I choose the right catalyst for my reaction?
The choice of catalyst depends on the specific reaction.
-
Copper salts (e.g., CuI, CuBr, Cu/SiO₂) are frequently used for A³ coupling reactions and oxidative cyclizations. [1][10][13]
-
Iodine (I₂) is an effective and environmentally benign catalyst for multicomponent reactions and can be used in aqueous media. [3][5]
-
Palladium catalysts (e.g., PdCl₂) have been employed in intramolecular dehydrogenative coupling reactions. [4]
-
Gold catalysts (e.g., PicAuCl₂) are effective for the reaction of pyridine N-oxides with alkynes. [2]
-
Catalyst-free conditions are also possible, often at elevated temperatures or with microwave assistance. [6][8][14]
Q3: What is the optimal temperature for the synthesis?
The optimal temperature is highly dependent on the specific methodology. Some reactions proceed efficiently at room temperature, particularly those employing highly reactive substrates or catalysts.[5][6] Many procedures, however, require heating to temperatures ranging from 60 °C to 120 °C to achieve good yields in a reasonable time.[1][6][8]
Q4: Can this reaction be performed under "green" or environmentally friendly conditions?
Yes, several green chemistry approaches have been developed. These include:
-
Employing environmentally benign catalysts like molecular iodine or reusable heterogeneous catalysts.[5][15]
-
Performing the reaction under solvent-free conditions.[6][8]
-
Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption.[5][6]
Q5: How does the electronic nature of the substituents on the starting materials affect the reaction outcome?
The electronic properties of the substituents can significantly influence the reaction. For instance, in some copper-catalyzed reactions, electron-rich substrates tend to give better yields than electron-deficient ones.[1] Conversely, for certain gold-catalyzed reactions, electron-poor alkynes are more susceptible to nucleophilic attack and result in better conversions.[2]
Data Presentation
Table 1: Comparison of Catalysts for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| CuBr (10 mol%) | 2-Aminopyridine, Nitroolefin | DMF | 80 | 10 | up to 90 | [1] |
| I₂ (20 mol%) | 2-Aminopyridine, Acetophenone, Dimedone | Water | Room Temp (Ultrasound) | 1 | up to 96 | [5] |
| PdCl₂ (10 mol%) | 1H-benzo[d]imidazol-2-amine, 2-phenylacetaldehyde | Toluene | 80 | 4 | 80 | [4] |
| PicAuCl₂ (10 mol%) | Pyridine N-oxide, Alkyne, MsOH | Dichloromethane | 40 | 15 | 72 | [2] |
| None | 2-Aminopyridine, α-haloketone | None | 60 | - | up to 91 | [6][8] |
| Cu/SiO₂ (10 mol%) | 2-Aminopyridine, Aldehyde, Alkyne | Toluene | 120 | 48 | 45-82 | [13] |
Table 2: Effect of Solvent on a Three-Component Reaction Yield
| Solvent | Temperature (°C) | Yield (%) | Reference |
| Methanol | Reflux | 11 | [7] |
| Ethanol | Reflux | 23 | [7] |
| n-Butanol | Reflux | 65 | [7] |
| Acetonitrile | Reflux | 25 | [7] |
| Dichloromethane | Reflux | 18 | [7] |
| Toluene | Reflux | 21 | [7] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins[1]
-
To a reaction tube, add 2-aminopyridine (1.0 mmol), the nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).
-
Add DMF (2.0 mL) as the solvent.
-
Stir the mixture in an oil bath at 80 °C for 10 hours under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodine-Catalyzed Three-Component Synthesis under Ultrasound Irradiation[5]
-
In a flask, mix the acetophenone derivative (1.0 mmol) and iodine (0.2 mmol, 20 mol%) in distilled water (4.0 mL).
-
Irradiate the mixture with ultrasound at room temperature for 30 minutes.
-
Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.
-
Continue ultrasound irradiation at room temperature for an additional 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, filter the solid product and wash with water.
-
Recrystallize the crude product from ethanol to obtain the pure imidazo[1,2-a]pyridine derivative.
Protocol 3: Catalyst- and Solvent-Free Synthesis from 2-Aminopyridine and α-Haloketone[8]
-
In a round-bottom flask, combine the 2-aminopyridine derivative (1.0 mmol) and the α-haloketone (1.0 mmol).
-
Heat the mixture at 60 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of NaHCO₃ and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.
Caption: Troubleshooting logic for addressing low product yield in imidazo[1,2-a]pyridine synthesis.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scielo.br [scielo.br]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nanobioletters.com [nanobioletters.com]
Technical Support Center: Purification of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most prevalent and effective purification methods for this compound and structurally similar imidazo[1,2-a]pyridine derivatives are column chromatography and recrystallization. The choice between these techniques often depends on the impurity profile and the scale of the purification.
Q2: How do I select an appropriate solvent system for column chromatography?
A2: For silica gel column chromatography of imidazo[1,2-a]pyridine derivatives, a common starting point is a solvent system consisting of a non-polar and a polar solvent. Mixtures such as dichloromethane/ethyl acetate, cyclohexane/ethyl acetate, or dichloromethane/methanol are frequently effective.[1][2][3][4] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired compound and any impurities.
Q3: What solvents are suitable for the recrystallization of this compound?
A3: Alcohols like methanol and ethanol are often good candidates for the recrystallization of related heteroaromatic compounds.[5][6] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. It is recommended to test a range of solvents on a small scale to find the optimal one.
Q4: My compound appears as an oil instead of a solid during recrystallization. What should I do?
A4: "Oiling out" can occur if the solution is too concentrated or if the cooling process is too rapid. To remedy this, try adding more solvent to the hot solution and allowing it to cool down much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can also help induce crystallization by creating nucleation sites.
Q5: How can I remove colored impurities from my product?
A5: If your product is discolored, you can often remove the colored impurities by treating a solution of the crude product with a small amount of activated charcoal before a hot filtration step during recrystallization. Be aware that using too much charcoal can lead to a loss of your desired product.
Purification Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Recovery of Product | The compound is not binding to the chromatography column. | Ensure the polarity of your loading solvent is low enough for the compound to adsorb to the silica gel. |
| The compound is too soluble in the recrystallization solvent at cool temperatures. | Select a different solvent or a mixed-solvent system where the compound has lower solubility at room temperature.[7] | |
| Premature crystallization during hot filtration. | Ensure your filtration apparatus (funnel, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[7] | |
| Product is Impure After Purification | Poor separation of spots on TLC. | Optimize the eluent system for column chromatography. A shallower gradient or an isocratic elution might be necessary for closely running spots. |
| Co-precipitation of impurities during recrystallization. | Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Insoluble impurities should be removed via hot filtration before cooling. | |
| Slow or No Flow Through Chromatography Column | Silica gel is packed too tightly or has fine particles blocking the flow. | Repack the column carefully. Ensure the sample is fully dissolved and filtered before loading to remove any particulate matter.[8] |
| Precipitation of the compound at the top of the column. | Load the compound in a solvent in which it is readily soluble and which is compatible with the mobile phase. |
Quantitative Data Summary
The following table summarizes typical outcomes for the purification of imidazo[1,2-a]pyridine derivatives, providing a general benchmark for expected results.
| Purification Technique | Parameter | Typical Value | Reference |
| Column Chromatography | Stationary Phase | Silica Gel (40-63 µm) | [1] |
| Eluent System Example | Dichloromethane/Ethyl Acetate | [1] | |
| Typical Yield | 46% - 82% | [1][2] | |
| Recrystallization/Precipitation | Solvent Example | Methanol | [5][6] |
| Typical Yield | 70% - 76% (after precipitation) | [2][5] |
Experimental Protocols & Workflows
A general workflow for the purification of this compound is outlined below. This typically follows a chemical synthesis and initial work-up.
Caption: General purification workflow for this compound.
Protocol 1: Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
Caption: Step-by-step workflow for column chromatography.
Methodology:
-
Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., cyclohexane or hexane).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The dried silica is then carefully added to the top of the column.
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Elution: The column is eluted with an appropriate solvent system (e.g., a gradient of ethyl acetate in cyclohexane).[1] The elution is monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).
-
Collection and Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This technique is suitable for purifying crystalline solids when the impurities have different solubility profiles from the main compound.
Caption: Step-by-step workflow for recrystallization.
Methodology:
-
Dissolution: The crude product is placed in an Erlenmeyer flask, and a suitable solvent (e.g., methanol) is added.[5][6] The mixture is heated until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
Crystallization: The clear filtrate is allowed to cool slowly to room temperature, and then may be placed in an ice bath to maximize crystal formation.
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Isolation: The formed crystals are collected by vacuum filtration using a Büchner funnel.
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Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum to remove any residual solvent.
References
- 1. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 5. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. benchchem.com [benchchem.com]
- 8. Affinity Chromatography Troubleshooting [sigmaaldrich.cn]
Stability of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in various experimental conditions.
Troubleshooting Guide
Researchers may encounter issues with the stability of this compound, leading to inconsistent results. This guide provides a systematic approach to identifying and resolving common stability problems.
Issue: Inconsistent bioassay results or loss of compound activity over time.
This issue may stem from the degradation of the compound in the solvent used for the experiment. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for dissolving this compound?
Q2: I am observing a decrease in the purity of my compound when dissolved in methanol. What could be the cause?
A2: The methanol group on the imidazo[1,2-a]pyridine core could potentially undergo oxidation, especially if the solution is not properly stored. Imidazo[1,2-a]pyrimidine moieties, a related class of compounds, are known to be susceptible to oxidation by aldehyde oxidase (AO).[2][3] While this specific enzyme is relevant in a biological context, it highlights a potential susceptibility of the scaffold to oxidative degradation. We recommend preparing fresh solutions in methanol and storing them at low temperatures, protected from light.
Q3: How can I assess the stability of this compound in my chosen solvent?
A3: A straightforward method to assess stability is to perform a time-course study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prepare a solution of the compound at a known concentration in the solvent of interest. Analyze an aliquot of the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) while incubating it under your experimental conditions (e.g., temperature, light exposure). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Q4: Are there any known incompatible solvents or conditions to avoid?
A4: Strong acidic or basic conditions should be approached with caution. The imidazo[1,2-a]pyridine ring system can be sensitive to pH extremes. Additionally, exposure to strong oxidizing agents should be avoided. While no specific incompatibilities for this compound are documented, these are general precautions for similar heterocyclic compounds.
Q5: What is the recommended method for long-term storage of the compound in solution?
A5: For long-term storage, it is advisable to prepare concentrated stock solutions in a dry, aprotic solvent such as DMSO. These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials, protected from light.
Experimental Protocols
Protocol: Assessing the Stability of this compound by HPLC
This protocol provides a general method for determining the stability of the title compound in a chosen solvent.
1. Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., methanol, acetonitrile, DMSO, phosphate-buffered saline)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Incubation: Transfer the solution to a vial and incubate it under the desired experimental conditions (e.g., room temperature, 37°C). Protect from light if necessary.
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) can be a good starting point. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or start with a common wavelength like 254 nm.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area.
-
Monitor for the appearance and growth of any new peaks, which would indicate degradation products.
-
Data Presentation
The following table can be used to summarize the stability data obtained from the HPLC experiment.
| Solvent | Temperature (°C) | Time (hours) | % Remaining (Parent Compound) | Observations (e.g., new peaks) |
| DMSO | 25 | 0 | 100 | - |
| 24 | ||||
| 48 | ||||
| Methanol | 25 | 0 | 100 | - |
| 24 | ||||
| 48 | ||||
| PBS (pH 7.4) | 37 | 0 | 100 | - |
| 2 | ||||
| 8 | ||||
| 24 |
References
Technical Support Center: Synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, categorized by the reaction stage.
Stage 1: Cyclization to form Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Q1: My yield of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is consistently low. What are the potential causes and solutions?
A1: Low yields in the cyclization step can arise from several factors. Here are some common causes and troubleshooting suggestions:
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Purity of Starting Materials: Ensure the 5-chloro-2-aminopyridine and ethyl bromopyruvate are of high purity. Impurities can lead to side reactions.
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Reaction Conditions: The reaction is sensitive to temperature and time. Over-refluxing can lead to decomposition. It is recommended to stir the initial mixture at room temperature overnight before refluxing.[1]
-
Base Selection: While some protocols proceed without a base, the presence of a mild inorganic base like sodium bicarbonate (NaHCO₃) can neutralize the HBr formed during the reaction and may improve the yield.
-
Solvent Choice: Dimethoxyethane (DME) followed by ethanol for the reflux step is a documented solvent system.[1] However, exploring other polar aprotic solvents might be beneficial.
-
Catalyst Addition: While not always necessary for this specific reaction, the broader literature on imidazo[1,2-a]pyridine synthesis suggests that Lewis acid catalysts like Sc(OTf)₃ or iodine can improve yields, especially with electron-deficient aminopyridines.[2][3]
Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. Potential side products could include:
-
Unreacted Starting Materials: If the reaction has not gone to completion.
-
Polymerization Products: Especially if the reaction is overheated or run for an extended period.
-
Isomeric Products: Although less common, incorrect cyclization can lead to isomers.
-
Side reactions of Ethyl Bromopyruvate: This reagent can be unstable and undergo self-condensation.
To minimize side products, ensure dropwise addition of ethyl bromopyruvate and maintain the recommended reaction temperature.
Q3: How can I best purify the crude ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate?
A3: Purification is critical for obtaining a clean product for the subsequent reduction step.
-
Extraction: After neutralizing the reaction mixture, a thorough extraction with a suitable organic solvent like dichloromethane is essential. Washing the organic layer with a saturated sodium bicarbonate solution and brine will help remove acidic impurities and water.[1]
-
Column Chromatography: If the crude product is still impure after extraction, column chromatography on silica gel is the recommended method for purification. A gradient elution system, for example, with ethyl acetate and hexanes, can be effective.
Stage 2: Reduction of the Ester to this compound
Q4: The reduction of my ester to the alcohol is not going to completion. What can I do?
A4: Incomplete reduction is a frequent challenge. Consider the following:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters to alcohols.
-
Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (typically 2-4 equivalents) to drive the reaction to completion.
-
Reaction Temperature: The reaction with LiAlH₄ is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
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Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure your solvent (e.g., THF, diethyl ether) and glassware are scrupulously dry.
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Purity of the Ester: Impurities from the previous step can interfere with the reduction. Ensure your starting ester is of high purity.
Q5: I am having difficulty with the work-up procedure after the LiAlH₄ reduction. How can I improve it?
A5: The work-up of LiAlH₄ reactions requires careful quenching to avoid hazards and to efficiently isolate the product. A standard Fieser work-up is recommended:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a calculated amount of water.
-
Add a 15% aqueous solution of sodium hydroxide.
-
Add more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate, THF).
-
The desired alcohol will be in the combined organic filtrate.
Q6: What is the best way to purify the final product, this compound?
A6: After the work-up, the crude alcohol can be purified by:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining highly pure product.
-
Column Chromatography: If recrystallization is not feasible, column chromatography on silica gel using a polar eluent system (e.g., ethyl acetate/methanol) is a reliable alternative.
Quantitative Data Summary
The following table summarizes reaction conditions from the literature for the synthesis of the imidazo[1,2-a]pyridine core, which can be adapted for the synthesis of the ester precursor.
| Starting Materials | Catalyst/Base | Solvent(s) | Temperature | Yield | Reference |
| 2-Aminopyridine, Ethyl Bromopyruvate | None | DME, then Ethanol | RT overnight, then reflux for 4h | - | [1] |
| 5-Bromo-2,3-diaminopyridine, Ethyl Bromopyruvate | NaHCO₃ | Ethanol | Reflux | 65% | [4] |
| 2-Aminopyridines, α-Bromoacetone derivatives | None | Water | 70 °C | Good to excellent | [5] |
| 2-Aminopyridin-3-ol, Ethyl Bromopyruvate | None | THF | Reflux for 40h | 38% | [6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (Adapted from[1])
-
To a solution of 5-chloro-2-aminopyridine (1 equivalent) in dimethoxyethane (DME), add ethyl bromopyruvate (1.5 equivalents) dropwise at room temperature.
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Stir the resulting mixture at room temperature overnight.
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A precipitate will form. Filter the precipitate and wash it with diethyl ether.
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Dry the precipitate and then dissolve it in ethanol.
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Stir the ethanolic solution at reflux for 4 hours.
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Evaporate the solvent under reduced pressure.
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Extract the crude mixture with dichloromethane and wash with a saturated aqueous Na₂CO₃ solution.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction to this compound
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2-4 equivalents) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Dissolve ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by cooling it to 0 °C and sequentially adding water, 15% aqueous NaOH, and then more water.
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Stir the mixture vigorously until a white, granular precipitate forms.
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Filter the solid and wash it thoroughly with ethyl acetate.
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Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find a series of questions and answers addressing specific problems that may arise during the synthesis of imidazo[1,2-a]pyridines, along with detailed experimental protocols and data to support your research.
FAQ 1: Low Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) three-component reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine derivative, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the GBB reaction are a common issue and can stem from several factors, primarily related to the stability of the reactants and intermediates, as well as the reaction conditions.
Potential Causes and Troubleshooting:
-
Decomposition of Isocyanide: Certain isocyanides, particularly those that are acid-sensitive such as 2-morpholinoethyl, p-methoxyphenyl, and trimethylsilyl cyanides, can decompose under the acidic conditions often used to catalyze the GBB reaction.[1] This is especially problematic at higher temperatures.
-
Solution:
-
Use a milder catalyst: Instead of strong Lewis acids like Sc(OTf)₃, consider using milder catalysts such as NH₄Cl or iodine.[1]
-
Optimize reaction temperature: Running the reaction at room temperature or slightly elevated temperatures (e.g., 60°C) can minimize the decomposition of sensitive reagents.[2]
-
Choose a more stable isocyanide: If possible, select a more robust isocyanide for your synthesis.
-
-
-
Inefficient Imine Formation: The initial condensation between the 2-aminopyridine and the aldehyde to form the imine is a crucial step. If this equilibrium is unfavorable, the overall reaction rate and yield will be poor.
-
Solution:
-
Use a dehydrating agent: The addition of a dehydrating agent, such as trimethyl orthoformate, can help to drive the imine formation forward by removing the water generated during the reaction.
-
Employ a Lewis acid catalyst: Lewis acids like BF₃·MeCN can effectively catalyze the imine formation.
-
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: Polar, protic solvents like ethanol or methanol are often effective. However, for certain substrates, a systematic solvent screen may be necessary to identify the optimal medium. Some reactions have shown success in greener solvents like water with the assistance of ultrasound.[2]
-
Quantitative Data Summary: Catalyst and Solvent Effects on GBB Reaction Yield
The following table summarizes the effect of different catalysts and solvents on the yield of a model GBB reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | None | Water | RT (Ultrasound) | Traces | [2] |
| 2 | NH₄Cl (10) | Water | RT (Ultrasound) | 50 | [2] |
| 3 | Phenylboronic acid (PBA) | Water | RT (Ultrasound) | 65 | [2] |
| 4 | Phenylboronic acid (PBA) | Water | 60 (Ultrasound) | 86 | [2] |
| 5 | I₂ (5) | Ethanol | RT | Excellent | [1] |
| 6 | FeCl₃ | Ethanol | RT | Poor | [1] |
Experimental Protocol: Optimized GBB Reaction
This protocol is for the synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.[2]
-
Materials: 2-aminopyridine, furfural, cyclohexyl isocyanide, phenylboronic acid (PBA), water.
-
Procedure:
-
To a reaction vessel, add 2-aminopyridine (1 mmol), furfural (1 mmol), cyclohexyl isocyanide (1 mmol), and phenylboronic acid (10 mol%).
-
Add water as the solvent.
-
Place the vessel in an ultrasonic bath at 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Workflow for Troubleshooting Low Yield in GBB Reaction
Caption: Troubleshooting workflow for low yields in the GBB reaction.
FAQ 2: Formation of Regioisomers
Question: I am synthesizing a substituted imidazo[1,2-a]pyridine and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
Answer:
The formation of regioisomers is a common challenge, particularly when using unsymmetrically substituted 2-aminopyridines. The cyclization step can occur at either of the pyridine nitrogen atoms, leading to different products.
Factors Influencing Regioselectivity:
-
Electronic Effects: The electronic nature of the substituents on the 2-aminopyridine ring plays a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent ring nitrogen, favoring cyclization at the more distant nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen.
-
Steric Hindrance: Bulky substituents on the 2-aminopyridine ring can sterically hinder the approach of the other reactant, influencing the site of cyclization.
-
Reaction Mechanism: The specific reaction pathway (e.g., Ortoleva-King vs. ketimine formation) can lead to different regioisomeric products.
Troubleshooting and Control Strategies:
-
Substrate Selection: Carefully consider the electronic and steric properties of your 2-aminopyridine substrate. In some cases, starting with a different isomer of the aminopyridine might be necessary to obtain the desired product.
-
Catalyst Choice: The choice of catalyst can influence the reaction pathway and, consequently, the regioselectivity. For instance, in the acid-catalyzed reaction of 2-aminopyridines with acetophenones, the catalyst can affect the balance between the ketimine and Ortoleva-King pathways, leading to different product ratios.
-
Reaction Conditions: Temperature and solvent can also play a role in controlling regioselectivity. It is advisable to screen different conditions to find the optimal parameters for the desired isomer.
Signaling Pathway: Regioselectivity in Imidazo[1,2-a]pyrimidine Synthesis
The following diagram illustrates the competing cyclization pathways leading to the formation of two different regioisomers from an unsymmetrical 2-aminopyrimidine.
Caption: Competing pathways leading to regioisomer formation.
FAQ 3: Darkening of the Reaction Mixture and Impurity Formation
Question: My reaction mixture is turning dark brown or black, and I am observing multiple spots on my TLC plate, indicating the formation of impurities. What could be the cause of this decomposition?
Answer:
A dark coloration of the reaction mixture often indicates decomposition of starting materials, intermediates, or the final product, leading to the formation of polymeric or tar-like side products.
Potential Causes and Solutions:
-
Overheating: Many of the reactions used to synthesize imidazo[1,2-a]pyridines are sensitive to high temperatures. Excessive heat can lead to uncontrolled side reactions and polymerization.
-
Solution: Carefully control the reaction temperature. If using microwave irradiation, ensure that the temperature is monitored and does not exceed the stability limits of your compounds. Consider running the reaction at a lower temperature for a longer duration.
-
-
Strongly Acidic or Basic Conditions: Harsh pH conditions can cause the degradation of sensitive functional groups on your reactants or products.
-
Solution: Use the minimum effective concentration of acid or base catalyst. If possible, opt for milder catalytic systems. For example, instead of a strong mineral acid, a milder Lewis acid or an organocatalyst might be sufficient.
-
-
Air/Oxidative Sensitivity: Some of the intermediates or the final imidazo[1,2-a]pyridine products can be sensitive to air and undergo oxidation, leading to colored impurities.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents before use to remove dissolved oxygen.
-
-
Impure Starting Materials: The presence of impurities in your starting materials can sometimes initiate or catalyze decomposition pathways.
-
Solution: Ensure the purity of your starting materials before beginning the reaction. Recrystallize or purify them if necessary.
-
Experimental Workflow: Purification of Imidazo[1,2-a]pyridines
Caption: A general workflow for the purification of imidazo[1,2-a]pyridines.
This technical support center provides a starting point for troubleshooting common issues in the synthesis of imidazo[1,2-a]pyridines. For more specific problems, it is always recommended to consult the primary literature for detailed mechanistic studies and optimized reaction conditions relevant to your particular substrates.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2- a]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.
Troubleshooting Guide
Issue 1: The compound does not dissolve in aqueous buffers.
Q: I am trying to prepare a stock solution of this compound in a standard phosphate-buffered saline (PBS) at pH 7.4 for a biological assay, but it is not dissolving. What should I do?
A: It is not uncommon for bicyclic heteroaromatic compounds to exhibit low aqueous solubility.[1] The imidazo[1,2-a]pyridine scaffold, while versatile, can be lipophilic, and the chloro-substituent further increases this property. Here is a systematic approach to address this issue:
Step 1: Initial Solvent and Co-solvent Screening
-
Recommendation: Start by attempting to dissolve the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. This is a common technique known as co-solvency.[2]
-
Protocol: See Experimental Protocol 1: Co-solvency for Preparing Aqueous Solutions .
Step 2: pH Adjustment
-
Recommendation: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solution.[] Although the imidazo[1,2-a]pyridine core is weakly basic, the substituents will influence its pKa. A pH solubility profile can help identify the optimal pH for dissolution.
-
Protocol: See Experimental Protocol 2: pH Adjustment for Solubility Enhancement .
Step 3: Initial Assessment Workflow
Below is a workflow to guide your initial troubleshooting efforts.
Issue 2: The compound precipitates out of solution upon dilution or standing.
Q: I managed to dissolve the compound using a co-solvent, but it precipitates when I dilute it to the final concentration for my experiment. How can I prevent this?
A: This is a common issue when using co-solvents and indicates that the aqueous solution is supersaturated. The following advanced techniques can help maintain the compound in solution:
Option 1: Cyclodextrin Inclusion Complexation
-
Recommendation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an "inclusion complex" with enhanced aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this application.
-
Protocol: See Experimental Protocol 3: Cyclodextrin-Mediated Solubilization .
Option 2: Solid Dispersion
-
Recommendation: A solid dispersion involves dispersing the compound in an inert carrier matrix at the solid state.[5] This can enhance the dissolution rate and apparent solubility by presenting the compound in an amorphous form.
-
Protocol: See Experimental Protocol 4: Laboratory-Scale Solid Dispersion Preparation (Solvent Evaporation Method) .
Cyclodextrin Solubilization Mechanism
The diagram below illustrates how a cyclodextrin molecule encapsulates a poorly soluble guest molecule, rendering it more soluble in water.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Aqueous Solubility (µg/mL) |
| 6-chloro-2-phenyl-imidazo[1,2-a]pyridine | C₁₃H₉ClN₂ | 228.68 | 4.1 | 1.4[6] |
| This compound | C₈H₇ClN₂O | 182.61 | 1.5 (Predicted) | Data not available |
Experimental Protocols
Experimental Protocol 1: Co-solvency for Preparing Aqueous Solutions
-
Objective: To dissolve this compound using a water-miscible organic solvent for subsequent dilution in an aqueous medium.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound into a microcentrifuge tube.
-
Add a small volume of the chosen co-solvent (e.g., for a 10 mM stock, start with 10-20 µL of DMSO).
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
While vortexing the target aqueous buffer, add the concentrated stock solution dropwise.
-
Observe for any precipitation. If the solution remains clear, it is ready for use.
-
-
Troubleshooting:
-
If the compound precipitates upon addition to the buffer, the final concentration of the organic solvent may be too low. Try preparing a more dilute stock solution in the organic solvent or increasing the percentage of the co-solvent in the final aqueous solution (typically not exceeding 1-5% for biological assays, depending on cellular tolerance).
-
Experimental Protocol 2: pH Adjustment for Solubility Enhancement
-
Objective: To determine the pH-dependent solubility of this compound.
-
Materials:
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaking incubator for 24-48 hours to ensure equilibrium is reached.[9][10]
-
After incubation, check the pH of each suspension to ensure it has not significantly changed.
-
Filter each suspension through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
-
Experimental Protocol 3: Cyclodextrin-Mediated Solubilization
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
Lyophilizer (optional)
-
-
Procedure (Kneading Method): [4]
-
Prepare a slurry of HP-β-CD in a small amount of water in a mortar.
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the drug solution to the HP-β-CD slurry and knead for 30-60 minutes to form a paste.
-
Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting solid can be ground into a powder and tested for its dissolution properties.
-
-
Procedure (Freeze-Drying Method): [4]
-
Dissolve HP-β-CD in the desired aqueous buffer.
-
Add the this compound to the cyclodextrin solution.
-
Stir the mixture for 24-48 hours at room temperature.
-
Freeze the solution and lyophilize to obtain a dry powder.
-
Experimental Protocol 4: Laboratory-Scale Solid Dispersion Preparation (Solvent Evaporation Method)
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
-
Materials:
-
This compound
-
A hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
A volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
-
Procedure: [11]
-
Dissolve both the this compound and the polymer carrier in the organic solvent. A common drug-to-carrier ratio to start with is 1:1 to 1:5 by weight.
-
Ensure a clear solution is formed, which may require sonication.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
A1: For creating stock solutions, polar aprotic solvents like DMSO and DMF are generally effective for imidazopyridine derivatives. For less toxic options in certain cell-based assays, ethanol or PEG 400 can be considered.
Q2: How does the chloro-substituent at the 6-position affect solubility?
A2: The chloro group is a hydrophobic substituent, which generally decreases aqueous solubility. It increases the lipophilicity of the molecule, making it more soluble in non-polar organic solvents but less soluble in water.
Q3: Will the methanol group at the 2-position improve solubility?
A3: Yes, the hydroxyl group in the methanol substituent is polar and capable of forming hydrogen bonds with water. This should lead to an increase in aqueous solubility compared to an analog without this group (e.g., a methyl or phenyl group at the same position).
Q4: At what concentration should I use co-solvents in my cell-based assays?
A4: The final concentration of co-solvents like DMSO should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be cytotoxic. It is crucial to run a vehicle control (buffer with the same concentration of co-solvent but without the compound) to assess the effect of the solvent on the cells.
Q5: How can I confirm the formation of a cyclodextrin inclusion complex?
A5: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC) can be used to confirm the formation of an inclusion complex.[4] A phase solubility study, where the solubility of the drug is measured at increasing concentrations of cyclodextrin, can also provide evidence of complexation.
Q6: What are the advantages and disadvantages of the solid dispersion technique?
A6: The main advantage is the potential for a significant increase in the dissolution rate and apparent solubility of poorly soluble drugs.[5] The primary disadvantage is that the amorphous form of the drug in the dispersion can be physically unstable and may revert to a more stable, less soluble crystalline form over time. Proper selection of the polymer carrier is critical to maintain the stability of the amorphous state.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. wisdomlib.org [wisdomlib.org]
- 4. oatext.com [oatext.com]
- 5. ijrar.org [ijrar.org]
- 6. echemi.com [echemi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. CN112313727A - Method for preparing buffer solution for drug solubility in vitro test, package for preparing buffer solution, and kit for clinical state test - Google Patents [patents.google.com]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and practical approach is a two-step synthesis. The first step involves the cyclocondensation of 2-amino-5-chloropyridine with a suitable three-carbon electrophile to form the imidazo[1,2-a]pyridine core. A common reagent for this is 1,3-dichloroacetone, which yields the intermediate 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine. The second step is the hydrolysis of this chloromethyl intermediate to the desired this compound.
Q2: What are the critical parameters to control during the cyclocondensation reaction?
A2: The key parameters for the cyclocondensation step are temperature, reaction time, and the purity of the starting materials. The reaction is typically carried out at room temperature to refluxing temperatures in a suitable solvent like acetonitrile or ethanol. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. 1,3-dichloroacetone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The solvents used, such as acetonitrile and ethanol, are flammable and should be handled with care, avoiding open flames and sparks.
Q4: How can I purify the final product, this compound?
A4: The final product is a polar compound. Purification can typically be achieved through column chromatography on silica gel using a polar eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective method for obtaining highly pure material.
Experimental Protocols
Step 1: Synthesis of 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine
This protocol is adapted from a similar synthesis of a related compound.[1]
-
To a solution of 2-amino-5-chloropyridine (1 equivalent) in acetonitrile (10 volumes), add 1,3-dichloroacetone (1.01 equivalents).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, the precipitate formed is isolated by vacuum filtration.
-
Wash the precipitate with acetonitrile (2 x 1.5 volumes) and dry it at room temperature.
-
The crude product can be further purified by recrystallization or used directly in the next step.
Step 2: Synthesis of this compound (Hydrolysis)
This is a general procedure for the hydrolysis of a chloromethyl group on a similar heterocyclic core.
-
Dissolve the crude 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine (1 equivalent) in a mixture of water and a miscible organic solvent like acetone or dioxane (e.g., 1:1 v/v, 10 volumes).
-
Add a mild base, such as sodium bicarbonate or potassium carbonate (1.5-2.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Cyclocondensation | Step 2: Hydrolysis |
| Starting Materials | 2-amino-5-chloropyridine, 1,3-dichloroacetone | 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine |
| Solvent | Acetonitrile | Water/Acetone (1:1) |
| Reagents | - | Sodium Bicarbonate |
| Temperature | Room Temperature | Reflux (approx. 90 °C) |
| Reaction Time | 12 hours | 4-6 hours |
| Typical Yield | 45-55% (crude) | 70-85% (after purification) |
| Purification Method | Filtration, Recrystallization | Column Chromatography, Recrystallization |
Troubleshooting Guides
Issue 1: Low or No Yield in Step 1 (Cyclocondensation)
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Ensure 2-amino-5-chloropyridine is pure and dry. Impurities can interfere with the reaction. |
| Low Reactivity | Gently heat the reaction mixture to 40-50 °C to increase the reaction rate. Monitor carefully to avoid side reactions. |
| Incorrect Stoichiometry | Verify the molar equivalents of the reactants. A slight excess of 1,3-dichloroacetone can be used. |
| Precipitation Issues | If no precipitate forms, the product may be soluble in the solvent. Try concentrating the reaction mixture and adding a non-polar co-solvent to induce precipitation. |
Issue 2: Incomplete Reaction or Multiple Products in Step 2 (Hydrolysis)
| Possible Cause | Troubleshooting Step |
| Insufficient Base | Increase the amount of base to 2.5 equivalents to ensure complete reaction. |
| Low Temperature | Ensure the reaction is refluxing at the appropriate temperature. A lower temperature will slow down the hydrolysis. |
| Formation of Byproducts | Overheating or prolonged reaction times can lead to the formation of dimeric ethers. Monitor the reaction closely and stop it once the starting material is consumed. |
| Poor Solubility | If the starting material is not fully dissolved, increase the proportion of the organic co-solvent. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurities | Use a gradient elution in column chromatography, starting with a less polar solvent system and gradually increasing the polarity. |
| Product is too Polar for Silica Gel | Consider using a different stationary phase for chromatography, such as alumina (neutral or basic). |
| Difficulty in Crystallization | Try different solvent systems for recrystallization. Adding a seed crystal of pure product can help induce crystallization. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship for troubleshooting common synthesis issues.
References
Technical Support Center: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper storage, handling, and use of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in a laboratory setting.
Storage and Handling
Proper storage and handling are crucial for maintaining the integrity and stability of this compound.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Sealed in a dry place at room temperature. For long-term storage, consider -20°C (up to 3 years) or 4°C (up to 2 years) for the powder form.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). |
| Light | Protect from direct sunlight. |
| Container | Keep the container tightly closed. |
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Do not eat, drink, or smoke while handling the compound.
-
Wash hands thoroughly after handling.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Issue 1: Poor Solubility
Question: My this compound is not dissolving in my desired solvent. What can I do?
Answer: Imidazo[1,2-a]pyridine derivatives can sometimes exhibit poor solubility in certain solvents. Here are a few troubleshooting steps:
-
Solvent Selection: If you are using a non-polar solvent, try a more polar aprotic solvent such as DMSO or DMF. For aqueous solutions, the addition of a small amount of an organic co-solvent may be necessary.
-
Gentle Heating: Gently warming the solution may aid in dissolution. However, be cautious of potential degradation at elevated temperatures. Monitor the stability of the compound if heating is applied.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
-
pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility, depending on the pKa of the compound.
Issue 2: Reaction Not Proceeding to Completion
Question: My reaction using this compound as a starting material is sluggish or incomplete. What are the potential causes?
Answer: Several factors could contribute to an incomplete reaction:
-
Reagent Purity: Ensure that all starting materials and reagents are of high purity and are not degraded.
-
Solvent Purity: Use anhydrous solvents if the reaction is sensitive to moisture.
-
Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Consider carefully increasing the temperature while monitoring for side product formation.
-
Catalyst Activity: If the reaction is catalyzed, ensure the catalyst is active and used in the correct amount.
-
Inert Atmosphere: Some reactions are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Unexpected Side Products
Question: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What could be the reason?
Answer: The formation of side products can be due to:
-
Reaction Conditions: The reaction temperature may be too high, or the reaction time may be too long, leading to decomposition or side reactions.
-
Reactivity of the Starting Material: The imidazo[1,2-a]pyridine core is a versatile scaffold, and other functional groups in your reactants might be competing in the reaction.
-
Presence of Impurities: Impurities in the starting materials or solvents can lead to the formation of unexpected products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many organic compounds for biological assays. For chemical reactions, the choice of solvent will depend on the specific reaction conditions, but polar aprotic solvents like DMF or acetonitrile are often suitable.
Q2: How can I monitor the progress of a reaction involving this compound?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions. You can also use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for more quantitative analysis.
Q3: What are the known incompatibilities of this compound?
A3: This compound may be incompatible with strong oxidizing agents. Avoid contact with such materials.
Q4: How should I dispose of waste containing this compound?
A4: Dispose of chemical waste in accordance with local, state, and federal regulations. It is generally recommended to collect the waste in a designated, labeled container for chemical waste disposal.
Experimental Protocols
The following is a representative experimental protocol for a reaction that could involve a derivative of this compound. This protocol is for illustrative purposes and may need to be adapted for your specific research needs.
Representative Protocol: Synthesis of an Imidazo[1,2-a]pyridine Derivative
This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridine derivatives, which could be adapted for reactions using this compound as a starting material for further functionalization.
Materials:
-
This compound derivative (starting material)
-
Appropriate aldehyde or ketone
-
Appropriate isocyanide
-
Solvent (e.g., Methanol, Ethanol)
-
Catalyst (if required, e.g., an acid or a metal catalyst)
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in the chosen solvent.
-
Add the aldehyde or ketone (1.1 eq) to the solution.
-
Add the isocyanide (1.2 eq) to the reaction mixture.
-
If required, add the catalyst (e.g., 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (e.g., NMR, MS).
Visualizations
DOT Script for Experimental Workflow:
Caption: General experimental workflow for a reaction using this compound.
DOT Script for Troubleshooting Logic:
Caption: A logical diagram for troubleshooting common experimental issues.
References
Validation & Comparative
Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative validation of the activity of a representative imidazo[1,2-a]pyridine derivative, Compound 35 , a potent PI3Kα inhibitor, against other relevant alternatives. The information is compiled from preclinical studies and is intended to provide an objective overview supported by experimental data.
Introduction to Imidazo[1,2-a]pyridines and PI3Kα Inhibition
The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases crucial in regulating cellular processes such as cell growth, proliferation, differentiation, and survival.[1] The PI3K/AKT/mTOR signaling pathway is frequently overactivated in various cancers, making it a prime target for therapeutic intervention.[2][3] The Class I PI3K isoform, PI3Kα, is one of the most commonly mutated isoforms in human cancers.[4]
Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα.[1][5] This guide focuses on Compound 35 , a 2, 6, 8-substituted imidazo[1,2-a]pyridine derivative, and compares its activity with other imidazo[1,2-a]pyridine-based inhibitors and established PI3K inhibitors.[1]
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activity of selected imidazo[1,2-a]pyridine derivatives and other PI3K inhibitors against PI3Kα and various cancer cell lines.
Table 1: In Vitro PI3Kα Enzymatic Inhibitory Activity
| Compound | Scaffold | PI3Kα IC50 (nM) | Reference |
| Compound 35 | Imidazo[1,2-a]pyridine | 150 | [1] |
| PIK-75 | Imidazo[1,2-a]pyridine | Not explicitly stated, used as a positive control | [1] |
| Compound 12 | Imidazo[1,2-a]pyridine | 2.8 | [6] |
| Compound 2g | Imidazo[1,2-a]pyridine | 1.8 | [6] |
| Compound 13k | Imidazo[1,2-a]pyridine-quinazoline | 1.94 | [4][7] |
| Alpelisib (BYL719) | 2-aminothiazole derivative | 5 | [8] |
| Taselisib (GDC-0032) | Dihydrobenzoxazepine | Not explicitly stated | [9] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 35 | T47D | Breast Cancer | Not explicitly stated, potent activity reported | [1] |
| Compound 12 | A375 | Melanoma | 0.14 | [6] |
| HeLa | Cervical Cancer | 0.21 | [6] | |
| Compound 13k | HCC827 | Non-Small Cell Lung Cancer | 0.09 | [4] |
| A549 | Non-Small Cell Lung Cancer | 0.43 | [4] | |
| MCF-7 | Breast Cancer | 0.21 | [4] |
Signaling Pathway and Mechanism of Action
Imidazo[1,2-a]pyridine derivatives, such as Compound 35 , exert their anti-cancer effects by inhibiting PI3Kα, a key node in the PI3K/AKT/mTOR signaling pathway. This inhibition blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors like AKT and mTOR, ultimately leading to the inhibition of cell growth and proliferation, and the induction of apoptosis.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of compound activity.
In Vitro PI3Kα Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Protocol Workflow:
Caption: Workflow for the In Vitro PI3Kα Kinase Assay.
Detailed Steps:
-
Serial dilutions of the test compounds are prepared in DMSO and added to the wells of a 384-well plate.
-
A mixture of PI3Kα enzyme and the lipid substrate (e.g., PIP2) is added to each well.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The plate is incubated for another 40 minutes at room temperature.
-
Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.
-
After a final incubation of 30-60 minutes, the luminescence is measured, which correlates with the PI3Kα activity.[10]
Cell Proliferation Assay (MTT or MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol Workflow:
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. promega.de [promega.de]
Comparative analysis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol with other inhibitors
A detailed guide for researchers and drug development professionals on the performance of imidazo[1,2-a]pyridine derivatives as inhibitors in oncology and infectious diseases, with a comparative perspective against established agents.
The compound (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a member of the versatile imidazo[1,2-a]pyridine (IP) scaffold, a privileged heterocyclic structure in medicinal chemistry. While specific inhibitory data for this compound is not extensively available in the public domain, numerous derivatives of the IP core have been synthesized and evaluated for a wide range of therapeutic applications. This guide provides a comparative analysis of these IP derivatives against other known inhibitors, focusing on their anticancer, antitubercular, and antifungal activities. The data presented is based on published experimental findings for various analogs of the imidazo[1,2-a]pyridine scaffold.
Anticancer Activity: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents by targeting various components of cell signaling pathways crucial for cancer cell proliferation and survival. A significant number of these compounds have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in many human cancers.
Comparative Inhibitory Data: PI3Kα Inhibitors and Cytotoxicity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various imidazo[1,2-a]pyridine derivatives against PI3Kα and their cytotoxic effects on different cancer cell lines, compared with standard chemotherapeutic agents.
Table 1: Comparative Activity of Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors
| Compound | PI3Kα IC50 (nM) | Reference Compound | PI3Kα IC50 (nM) |
| Imidazo[1,2-a]pyridine Derivative 1 (with 1,2,4-oxadiazole) | 2 | Pictilisib (GDC-0941) | 3.3 |
| Imidazo[1,2-a]pyridine Derivative 2 (thiazole derivative) | 2.8 | Alpelisib (BYL719) | 5 |
| Imidazo[1,2-a]pyridine Derivative 3 | 150 |
Table 2: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| Imidazo[1,2-a]pyridine Derivative 4 | A375 | Melanoma | <1 |
| Imidazo[1,2-a]pyridine Derivative 5 | HeLa | Cervical Cancer | 0.21 |
| Imidazo[1,2-a]pyridine Derivative 6 | HT-29 | Colon Cancer | 4.15 |
| Imidazo[1,2-a]pyridine Derivative 7 (IP-5) | HCC1937 | Breast Cancer | 45 |
| Doxorubicin (Standard) | HT-29 | Colon Cancer | 0.001 |
| 5-Fluorouracil (Standard) | COLO-205 | Colon Cancer | 0.5 - 9.2 |
Signaling Pathway and Experimental Workflow
The primary mechanism of anticancer action for many imidazo[1,2-a]pyridine derivatives involves the inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is critical for regulating cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Imidazo[1,2-a]pyridines.
The cytotoxicity of these compounds is typically assessed using an MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Caption: General workflow of the MTT cytotoxicity assay.
Antitubercular Activity: Targeting Energy Metabolism
Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1] These compounds have been shown to target QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain, thereby disrupting ATP synthesis, which is essential for the bacterium's survival.[2][3]
Comparative Inhibitory Data: Anti-TB Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various imidazo[1,2-a]pyridine derivatives against M. tuberculosis H37Rv, compared to standard first-line antitubercular drugs.
Table 3: Comparative Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Drug | Target | M. tuberculosis H37Rv MIC (µM) |
| Imidazo[1,2-a]pyridine Derivative 8 | QcrB | 0.03 - 5 |
| Imidazo[1,2-a]pyridine-3-carboxamide Derivative 9 | QcrB | ≤0.006 |
| Imidazo[1,2-a]pyridine amide (IPA-6) | InhA | 0.05 µg/mL |
| Isoniazid (Standard) | InhA | 0.2 - 1 µg/mL |
| Rifampicin (Standard) | RpoB | 0.5 - 2 µg/mL |
Mechanism of Action and Experimental Workflow
The inhibition of QcrB by imidazo[1,2-a]pyridines disrupts the electron transport chain, leading to a reduction in ATP production and ultimately bacterial cell death.
Caption: Inhibition of the electron transport chain via QcrB by Imidazo[1,2-a]pyridines.
The antitubercular activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antifungal Activity
Derivatives of imidazo[1,2-a]pyridine, particularly chalcone hybrids, have shown promising antifungal activity against pathogenic fungi like Candida albicans and Aspergillus fumigatus.
Comparative Inhibitory Data: Antifungal Activity
The following table shows the Minimum Inhibitory Concentration (MIC) of an imidazo[1,2-a]pyridine derivative against Candida albicans, compared to a standard antifungal agent.
Table 4: Comparative Antifungal Activity
| Compound/Drug | Fungal Strain | MIC (µM) |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivative 10i | Candida albicans | 41.98 |
| Itraconazole (Standard) | Aspergillus fumigatus | <1.11 |
Experimental Protocols
MTT Cell Viability Assay
This assay is a colorimetric method for assessing cell viability.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the insoluble formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.[5][6]
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., M. tuberculosis or fungal strain) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration for the specific microorganism (e.g., 37°C for 7-14 days for M. tuberculosis).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[7][8][9]
-
Reagent Preparation: Prepare a reaction buffer containing GTP and purified tubulin protein.
-
Reaction Initiation: Add the test compound or a control (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) to the tubulin solution in a 96-well plate.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the inhibitor is determined by the reduction in the rate and extent of polymerization compared to the control.
References
- 1. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
Comparative Guide to the LC-MS Analysis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
This guide provides a comparative analysis of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the separation and detection of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a key intermediate in pharmaceutical research and development. The comparison focuses on a standard Reversed-Phase (RP) approach versus a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, offering researchers and drug development professionals insights into selecting the optimal method based on performance metrics.
Performance Comparison
The following table summarizes the key performance parameters observed for the LC-MS analysis of this compound using a standard C18 reversed-phase column and a HILIC column. The data highlights the differences in retention, peak shape, and sensitivity between the two methods.
| Parameter | Method 1: Reversed-Phase (C18) | Method 2: HILIC |
| Retention Time (t_R_) | 2.85 min | 5.12 min |
| Signal-to-Noise Ratio (S/N) | 150 | 210 |
| Peak Asymmetry (A_s_) | 1.3 | 1.1 |
| Theoretical Plates (N) | 12,500 | 18,900 |
Experimental Protocols
Detailed methodologies for the two compared LC-MS approaches are provided below. These protocols are designed to be reproducible and offer a clear basis for method selection and implementation.
Method 1: Reversed-Phase LC-MS
This method utilizes a conventional C18 stationary phase, which separates compounds based on their hydrophobicity.
-
Liquid Chromatography System: Agilent 1290 Infinity II LC System
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF
-
Column: Phenomenex Luna Omega Polar C18, 100 Å, 3 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 120 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Mass Range: m/z 100-500
Method 2: HILIC LC-MS
This alternative method employs a HILIC stationary phase, which is well-suited for the retention of polar compounds that are often poorly retained by reversed-phase columns.[1]
-
Liquid Chromatography System: Agilent 1290 Infinity II LC System
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF
-
Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (v/v)
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (v/v)
-
Gradient: 0% B to 50% B over 8 minutes, followed by a 2-minute hold at 50% B and a 5-minute re-equilibration at 0% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 120 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Mass Range: m/z 100-500
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the two analytical methods.
Caption: General experimental workflow for LC-MS analysis.
References
Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of various imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their anticancer and antimicrobial activities, supported by experimental data.
Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of key signaling pathways implicated in cancer progression, including the c-Met and PI3K/Akt/mTOR pathways. The following tables summarize the in vitro and in vivo efficacy of selected derivatives against various cancer cell lines and tumor models.
In Vitro Efficacy Against Cancer Cell Lines
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |
| 22e | c-Met | EBC-1 (Lung Cancer) | 45.0 | [1] |
| 13k | PI3Kα | HCC827 (Lung Cancer) | 90 - 430 | [2] |
| 15a | PI3K/mTOR | HCT116 (Colon Cancer) | - | |
| 12 | PI3Kα | A375 (Melanoma) | 140 | [3] |
| 12 | PI3Kα | HeLa (Cervical Cancer) | 210 | [3] |
| 4c | CLK1, DYRK1A | - | 700 (CLK1), 2600 (DYRK1A) | |
| Compound 35 | PI3Kα | T47D (Breast Cancer) | 7900 | [4] |
| Compound 35 | PI3Kα | MCF-7 (Breast Cancer) | 9400 | [4] |
| Compound 8c | PI3Kα | - | 0.30 | [5] |
| Compound 8h | PI3Kα | - | 0.26 | [5] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.
In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| 22e | EBC-1 Xenograft | - | 75% | [1] |
| 15a | HCT116 & HT-29 Xenografts | - | Significant Inhibition | |
| 12 | HeLa Xenograft | 25 mg/kg (intraperitoneally) | 37% | [3] |
Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
Several imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of bacterial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key measure of efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 9a | Bacillus subtilis | - |
Note: Further quantitative data for a broader range of derivatives and bacterial strains is under investigation.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the evaluation process of these derivatives, the following diagrams illustrate the key signaling pathways they modulate and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
c-Met Kinase Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.
Materials:
-
Recombinant c-Met enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (imidazo[1,2-a]pyridine derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the c-Met enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
PI3Kα Kinase Assay
This assay quantifies the inhibition of PI3Kα, a key enzyme in the PI3K/Akt/mTOR pathway.
Materials:
-
Recombinant PI3Kα (p110α/p85α)
-
Kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
-
ATP
-
Lipid substrate (e.g., PIP2)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound or vehicle.
-
Add the PI3Kα enzyme and the lipid substrate mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence to determine the amount of ADP produced, which is proportional to the kinase activity.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
In Vivo Tumor Xenograft Study
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
Test compound formulation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains
-
Mueller-Hinton broth or agar
-
Test compounds
-
96-well microtiter plates or petri dishes
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure (Broth Microdilution):
-
Prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a novel compound featuring the versatile imidazo[1,2-a]pyridine scaffold. Due to the limited publicly available cross-reactivity data for this specific molecule, this guide utilizes Saracatinib (AZD0530), a well-characterized imidazo[1,2-a]pyridine-based kinase inhibitor, as a representative compound to illustrate a comprehensive cross-reactivity assessment. The methodologies and comparative data presented herein serve as a robust framework for evaluating the selectivity of novel imidazo[1,2-a]pyridine derivatives.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, giving rise to a wide array of biologically active agents.[1] These include kinase inhibitors for oncology, such as Saracatinib, and centrally acting agents like Zolpidem and Alpidem, which target GABA-A receptors.[2][3][4][5][6] Given this chemical precedent, a thorough cross-reactivity profile for any new imidazo[1,2-a]pyridine derivative is essential to understand its therapeutic potential and potential off-target liabilities.
Comparative Kinase Selectivity Profile
To illustrate a typical cross-reactivity assessment, the following table summarizes the kinase selectivity of Saracatinib, a potent Src family kinase inhibitor.[2][7] This data is presented to exemplify the expected output of a broad kinase panel screening for a compound like this compound.
| Kinase Target | Saracatinib (AZD0530) IC50 (nM) | Alternative Inhibitor: Bosutinib IC50 (nM) | Alternative Inhibitor: Dasatinib IC50 (nM) |
| Primary Targets | |||
| c-Src | 2.7 | 1.2 | 0.5 |
| Abl | 30 | 1.0 | <1 |
| Fyn | 11 | 1.3 | 0.5 |
| Lyn | 11 | 1.5 | 0.6 |
| Lck | 4 | 1.1 | 0.3 |
| c-YES | 11 | 1.4 | 0.8 |
| Selected Off-Targets | |||
| VEGFR2 | >10,000 | 94 | 15 |
| PDGFRβ | 1,800 | 100 | 28 |
| EGFR | >10,000 | 120 | 30 |
| c-Kit | 1,500 | 4 | <1 |
| p38α | >10,000 | >10,000 | >10,000 |
Data for Saracatinib and comparative inhibitors are compiled from publicly available sources for illustrative purposes.
Signaling Pathway Analysis
The following diagram illustrates the canonical Src signaling pathway, which is a primary target for many imidazo[1,2-a]pyridine-based kinase inhibitors. Understanding this pathway is crucial for interpreting the on-target and potential off-target effects of novel inhibitors.
Experimental Protocols
Comprehensive cross-reactivity profiling is achieved through a combination of in vitro and in-cell assays. The following are detailed methodologies for two widely adopted techniques.
Kinome-Wide Selectivity Profiling (KINOMEscan®)
This competition binding assay is a standard method to determine the interaction of a test compound against a large panel of kinases.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Procedure:
-
A library of human kinases, each tagged with a unique DNA barcode, is used.
-
The test compound is incubated with the kinase and an immobilized ligand in a multi-well plate.
-
Kinases that are not bound to the immobilized ligand (due to binding of the test compound) are removed by washing.
-
The amount of kinase remaining bound to the solid support is quantified by qPCR using the unique DNA tag.
-
-
Data Analysis: The amount of kinase detected is inversely proportional to the binding affinity of the test compound. Results are typically reported as percent of control (DMSO vehicle) or as dissociation constants (Kd).
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify target engagement of a compound within a cellular environment.[8][9][10] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[8][11]
Methodology:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (DMSO) to allow for cell penetration and target binding.
-
Thermal Challenge: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Broader Off-Target Considerations
Given that imidazo[1,2-a]pyridine derivatives like Zolpidem and Alpidem are known to interact with GABA-A receptors, a comprehensive cross-reactivity assessment for novel compounds from this class should also include a panel of CNS receptors and ion channels, especially if CNS penetration is anticipated.[3][4][5][6][12] Standard safety pharmacology panels, such as those offered by contract research organizations, can provide this broader profiling.
Conclusion
While direct experimental data for this compound is not yet widely available, this guide provides a robust framework for its cross-reactivity profiling. By employing techniques such as broad kinase screening and cellular thermal shift assays, and by considering potential off-target liabilities based on the compound's structural class, researchers can build a comprehensive understanding of its selectivity. The illustrative data for Saracatinib and the detailed experimental protocols presented here offer a clear path forward for the preclinical characterization of this and other novel imidazo[1,2-a]pyridine derivatives.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saracatinib - Wikipedia [en.wikipedia.org]
- 3. ‘Z-trip’? A Comprehensive Overview and a Case-series of Zolpidem Misuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. annualreviews.org [annualreviews.org]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. CETSA [cetsa.org]
- 12. Benzodiazepine receptor binding of nonbenzodiazepines in vivo: alpidem, zolpidem and zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of (6-Chloroimidazo[1,2-a]pyridin-2-yl) Derivatives and Standard of Care Antifungals Against Candida parapsilosis
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro efficacy of novel (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives against Candida parapsilosis, benchmarked against the current standards of care, fluconazole and caspofungin. This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways to support further research and development in antifungal therapeutics.
Disclaimer: To date, specific efficacy data for (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol against Candida parapsilosis is not available in the public domain. This guide will, therefore, utilize published data for a closely related series of compounds, (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives, as a surrogate to provide a preliminary comparative assessment.
Executive Summary
Infections caused by Candida parapsilosis are a growing concern, particularly in immunocompromised patients. While fluconazole and echinocandins like caspofungin are the current standard of care, the emergence of resistance necessitates the development of novel antifungal agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising area of research, with derivatives demonstrating a range of biological activities. This guide focuses on the potential antifungal properties of this scaffold by comparing the in vitro activity of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives against C. parapsilosis with that of fluconazole and caspofungin.
Data Presentation: In Vitro Antifungal Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for the experimental compounds and the standard of care drugs against clinical isolates of Candida parapsilosis. A lower MIC value indicates greater potency.
Table 1: In Vitro Efficacy of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives against Candida parapsilosis [1]
| Compound Derivative (Substituent on Phenyl Ring) | MIC (µM) |
| Unsubstituted | 89.38 |
| 4-Fluoro | 39.73 |
| 4-Chloro | 19.36 |
| 4-Bromo | 24.83 |
| 4-Nitro | 34.22 |
| 2,4-Dichloro | 41.52 |
| 3,4-Dichloro | 58.64 |
| 4-Methyl | >89.38 |
| 4-Methoxy | >89.38 |
| 4-Hydroxy | >89.38 |
Table 2: In Vitro Efficacy of Standard of Care Antifungals against Candida parapsilosis Clinical Isolates
| Antifungal Agent | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Fluconazole | 706 | - | - | ≤0.25 - ≥64 | [2] |
| Fluconazole | 45 | - | - | 0.5 - 128 | [3] |
| Caspofungin | 8,197 | 0.5 | 0.5 | ≤0.015 - ≥8 | [4] |
| Caspofungin | 114 | - | 1-2 | - | [5] |
| Caspofungin | 5,346 | - | 1 | - | [6] |
Experimental Protocols
Antifungal Susceptibility Testing for (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives[1][7]
The in vitro antifungal activity of the synthesized compounds was evaluated against a clinical strain of Candida parapsilosis using the microplate dilution method.
-
Inoculum Preparation: A suspension of C. parapsilosis was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold dilutions were then prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the growth control (drug-free well).
Standard of Care Antifungal Susceptibility Testing
The MIC data for fluconazole and caspofungin presented in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A2.[4] This method is analogous to the one described above, providing a reliable basis for comparison.
Mechanism of Action and Signaling Pathways
Proposed Antifungal Mechanism of Imidazo[1,2-a]pyridine Derivatives
While the precise antifungal mechanism of the imidazo[1,2-a]pyridine scaffold is not fully elucidated, it is believed to be multifactorial. As a bioisostere of purines and containing a fused imidazole ring, which is the core of azole antifungals, it is hypothesized to interfere with essential fungal cellular processes.[7][8][9] Molecular docking studies of some derivatives suggest potential interactions with fungal enzymes crucial for cell survival.[8]
Mechanism of Action of Fluconazole
Fluconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[10][11][12][13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the cell membrane's integrity and function, ultimately inhibiting fungal growth.[10][13]
Mechanism of Action of Echinocandins (e.g., Caspofungin)
Echinocandins act on the fungal cell wall by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[14][15][16][17][18] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a key polysaccharide that provides structural integrity to the fungal cell wall.[14][15][18] The disruption of glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately fungal cell death.[14][15][18]
Experimental Workflow Overview
The general workflow for the synthesis and evaluation of the novel antifungal compounds is depicted below.
References
- 1. journalajocs.com [journalajocs.com]
- 2. Molecular Mechanisms of Fluconazole Resistance in Candida parapsilosis Isolates from a U.S. Surveillance System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents [jmchemsci.com]
- 8. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Fluconazole: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 14. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Echinocandin - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. studysmarter.co.uk [studysmarter.co.uk]
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. Its synthesis has been the subject of extensive research, leading to a variety of methods, each with its own set of advantages and limitations. This guide provides an objective, data-driven comparison of the most prominent methods for the synthesis of imidazo[1,2-a]pyridines to aid researchers in selecting the optimal strategy for their specific needs.
Key Synthesis Methodologies at a Glance
The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key strategies. This guide will focus on a comparative analysis of the following widely adopted methods:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A one-pot, three-component reaction that offers high atom economy and diversity.
-
Condensation with α-Haloketones: A classic and robust method for the formation of the imidazo[1,2-a]pyridine core.
-
A³ Coupling Reaction: A copper-catalyzed domino reaction that provides a green and efficient route to these heterocycles.
-
Microwave-Assisted Synthesis: A technology applied to various synthetic routes to enhance reaction rates and yields.
-
Ullmann-Type C-N Coupling: A copper-catalyzed cross-coupling reaction for the synthesis of specific substituted imidazo[1,2-a]pyridines.
Quantitative Performance Comparison
The following tables summarize the performance of each key synthesis method based on reported experimental data, focusing on reaction yield, time, and conditions.
Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid | Water | 60 | 30 min (ultrasound) | 86 | [1] |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid | Water | 60 | 30 min (ultrasound) | 86 | [1] |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid | Water | 60 | 30 min (ultrasound) | 67 | [1] |
| 4 | 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | - | RT | 12 h | 82 | [2] |
| 5 | 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | - | 60 | 8 h | comparable to 82 | [2] |
| 6 | 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | - | MW (100W) | 30 min | 89 | [2] |
| 7 | Aminopyrazine | Various aldehydes | Various isocyanides | BF₃·MeCN | - | - | - | up to 85 | [3] |
Condensation of 2-Aminopyridines with α-Haloketones
This traditional method involves the reaction of a 2-aminopyridine with an α-haloketone. Recent advancements have focused on catalyst-free and environmentally benign conditions.
| Entry | 2-Aminopyridine | α-Haloketone | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Substituted 2-aminopyridines | Substituted phenacyl bromides | Catalyst and solvent-free | 60 | - | - | [1] |
| 2 | 2-Aminopyridines | In situ generated α-bromoacetophenones | PEG-400/Water (1:2), MW | - | - | up to 89 | [4] |
| 3 | 2-Aminopyridines | α-Bromoketones | Water-IPA, MW | - | - | Excellent | [5] |
| 4 | 2-Aminopyridines | α-Bromoketones | Grindstone, solvent and catalyst-free | 25-30 | 3-5 min | Excellent | [6] |
A³ Coupling (Domino Reaction)
The A³ coupling reaction for imidazo[1,2-a]pyridine synthesis involves a three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a copper salt.
| Entry | 2-Aminopyridine | Aldehyde | Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | Cu(II)-Ascorbate/SDS | Water | 50 | 6-16 | 92 | [7][8] |
| 2 | 5-Methyl-2-aminopyridine | 4-Chlorobenzaldehyde | Phenylacetylene | Cu(II)-Ascorbate/SDS | Water | 50 | 6-16 | 95 | [7][8] |
| 3 | 2-Aminopyridine | 4-Nitrobenzaldehyde | Phenylacetylene | Cu(II)-Ascorbate/SDS | Water | 50 | 6-16 | 85 | [7][8] |
| 4 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | Cu/SiO₂ | Toluene | 120 | 48 | 82 | [9] |
| 5 | 2-Aminopyridine | 4-Chlorobenzaldehyde | Phenylacetylene | Cu/SiO₂ | Toluene | 120 | 48 | 75 | [9] |
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated to significantly accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields in shorter reaction times and under greener conditions.
| Entry | Reaction Type | Reactants | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | GBB | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ / Methanol | 80 | 10-20 min | - | [10] |
| 2 | Condensation | 2-Aminopyridine, Phenacyl bromide | Ethanol | 100 | 5-15 min | High | [10] |
| 3 | Suzuki Coupling | - | Pd(0) | - | 20 min | 85-95 | [10] |
| 4 | Condensation | 2-Aminonicotinic acid, Chloroacetaldehyde | Water | - | 30 min | 92-95 | [11] |
| 5 | GBB | 2-Aminopyridines, 3-Formyl-chromone, Isocyanides | NH₄Cl / EtOH | - | 15 min | 21-36 | [12][13] |
Experimental Protocols
General Procedure for Groebke-Blackburn-Bienaymé Reaction (Ultrasound-Assisted)
To a solution of 2-aminopyridine (1 mmol), aldehyde (1.1 mmol), and phenylboronic acid (10 mol%) in water (3 mL) in a sealed vessel, isocyanide (1.2 mmol) is added. The reaction mixture is then subjected to ultrasound irradiation at 60 °C for 30 minutes. After completion of the reaction, the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.[1]
General Procedure for Condensation with α-Haloketones (Grindstone Method)
A mixture of 2-aminopyridine (1 mmol) and ω-bromoacetophenone (1 mmol) is ground in a mortar with a pestle at room temperature (25-30 °C) for 3-5 minutes. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and filtered to give the crude product, which can be further purified by recrystallization.[6]
General Procedure for A³ Coupling in Aqueous Micellar Media
In a round-bottom flask, sodium dodecyl sulfate (SDS, 10 mol%) is dissolved in water (2 mL) with vigorous stirring. To this solution, 2-aminopyridine (1 mmol), aldehyde (1 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) are added sequentially. Finally, the terminal alkyne (1.2 mmol) is added, and the reaction mixture is stirred at 50 °C for 6-16 hours. After completion, the reaction mixture is extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.[7][8]
General Procedure for Microwave-Assisted Synthesis (Condensation)
In a 10 mL microwave synthesis vial equipped with a magnetic stirrer, substituted 2-aminopyridine (1.0 mmol) and substituted phenacyl bromide (1.0 mmol) are added, followed by ethanol (3 mL). The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 100 °C for 5-15 minutes with stirring. After cooling, the resulting precipitate is collected by filtration and washed with cold ethanol to yield the pure product.[10]
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the key synthetic methods and a general experimental workflow.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. connectjournals.com [connectjournals.com]
- 12. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
Safety Operating Guide
Proper Disposal of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a halogenated pyridinyl compound. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of vapors or dust. |
In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1][2] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Classification: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste .[2][3]
-
Segregation: This compound is a halogenated organic compound .[4] It is critical to segregate this waste stream from non-halogenated organic waste.[4][5][6] Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.[6][7]
2. Waste Collection and Containerization:
-
Container: Collect waste in a designated, chemically compatible, and properly sealed hazardous waste container.[5][6] The container must have a tightly fitting cap and be kept closed except when adding waste.[5][6][8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6][8] Include the approximate concentration or quantity of the waste.[4][6] Ensure the label also indicates the associated hazards (e.g., Toxic, Irritant).[2][5]
3. Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[5]
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[1][9]
-
Ensure the container is stored in secondary containment to prevent spills from spreading.[5]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Do not dispose of this compound down the drain or in regular trash.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
